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  • Product: Ac-Lys-Ile-Phe-Met-Lys-NH2
  • CAS: 156162-44-6

Core Science & Biosynthesis

Foundational

The Molecular Latch: Role of the IFM Motif and Ac-KIFMK-NH2 in Voltage-Gated Sodium Channel Inactivation

Executive Summary Voltage-gated sodium (Nav) channels are the fundamental drivers of action potential initiation in excitable cells. A critical feature of their physiological function is fast inactivation , a process tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Voltage-gated sodium (Nav) channels are the fundamental drivers of action potential initiation in excitable cells. A critical feature of their physiological function is fast inactivation , a process that terminates sodium influx within milliseconds of channel opening, thereby allowing membrane repolarization. This process is mediated by a highly conserved intracellular "hinged-lid" mechanism, where a specific hydrophobic sequence—the IFM (Isoleucine-Phenylalanine-Methionine) motif —acts as a molecular latch that occludes the channel pore[1].

To study the biophysics of this inaccessible intracellular domain, researchers developed Ac-KIFMK-NH2 , a synthetic pentapeptide that functions as a soluble, exogenous inactivation particle. By applying this peptide to the cytoplasmic face of inactivation-deficient mutant channels, scientists can uncouple activation from inactivation, allowing for the isolated kinetic analysis of open-channel block and use-dependent pharmacological inhibition[2]. This whitepaper provides an in-depth technical analysis of the IFM motif, the biophysical properties of the Ac-KIFMK-NH2 peptide, and the experimental frameworks used to validate its function.

Mechanistic Foundation: The IFM Motif as a Hydrophobic Latch

The structural basis for fast inactivation resides in the short intracellular loop connecting homologous domains III and IV (the DIII-DIV linker) of the Nav channel α -subunit[1].

The Causality of the IFM Triad

Site-directed mutagenesis has demonstrated that the IFM motif (residues 1488–1490 in rat brain Nav1.2) is absolutely essential for fast inactivation[1].

  • Phenylalanine (F1489): Serves as the primary hydrophobic anchor. Mutating this single residue to Glutamine (F1489Q) nearly completely abolishes fast inactivation because the hydrophilic glutamine cannot stably partition into the hydrophobic receptor pocket within the pore[3].

  • Isoleucine (I1488) & Methionine (M1490): Provide necessary steric bulk and auxiliary hydrophobic interactions that stabilize the closed state.

When the channel opens upon depolarization, conformational changes in the pore expose a hydrophobic docking site. The DIII-DIV linker pivots, allowing the IFM motif to bind to this receptor site, physically blocking the permeation pathway.

G C Closed State (-80 mV) O Open State (Na+ Influx) C->O Depolarization I_nat Native Inactivated (IFM Latch Bound) O->I_nat Milliseconds (WT) O_mut F1489Q Mutant (Persistent Open) O->O_mut F1489Q Mutation B_fast Fast Block (Ac-KIFMK-NH2) O_mut->B_fast + Peptide (0 mV) B_fast->O_mut Repolarization B_slow Slow Use-Dependent Block B_fast->B_slow Repetitive Pulses

State-transition diagram of native fast inactivation vs. Ac-KIFMK-NH2 mediated open-channel block.

Biophysical Design of Ac-KIFMK-NH2

Because the native IFM motif is tethered to the channel, its local concentration is effectively infinite, making it impossible to measure its true bimolecular binding kinetics. To solve this, Ac-KIFMK-NH2 was engineered as a diffusible probe[4].

Structural Rationale
  • The IFM Core: Retains the exact spatial and hydrophobic properties required to engage the channel's inactivation receptor[4].

  • Lysine (K) Flanks: The addition of positively charged Lysines serves two causal purposes. First, the charges allow the peptide to be drawn into the transmembrane electric field. Kinetic analysis reveals that the peptide traverses ~30% of the electric field to reach its binding site[1]. Second, the charges increase aqueous solubility while orienting the hydrophobic core toward the receptor.

  • Terminal Capping (Ac- and -NH2): Acetylation of the N-terminus and amidation of the C-terminus neutralize the terminal charges. This mimics a continuous polypeptide chain (as the IFM motif exists natively within the DIII-DIV linker) and prevents electrostatic repulsion that would otherwise hinder pore entry[4].

Dual Mechanisms of Action

When applied to the cytoplasmic face, Ac-KIFMK-NH2 exhibits two distinct pharmacological behaviors[4]:

  • Fast Block: Occurs within milliseconds during a single depolarizing pulse. It is a bimolecular reaction with the open state, fully mimicking native fast inactivation. The apparent Kd​ is ~33 μ M at 0 mV[1].

  • Slow, Use-Dependent Block: Accumulates over repetitive, high-frequency depolarizing pulses. This represents a deeper, more stable binding of the peptide within the pore, structurally analogous to the binding mechanism of local anesthetics (e.g., lidocaine)[4].

Experimental Protocols: Patch-Clamp Validation

To establish trustworthiness and self-validation in kinetic measurements, researchers cannot use wild-type channels, as native fast inactivation (occurring in <2 ms) would obscure the peptide's blocking kinetics. Therefore, the F1489Q mutation or α -scorpion toxin (LqTx) is used to abolish native inactivation, providing a clean "persistent open" background to measure peptide association ( kon​ ) and dissociation ( koff​ )[3].

Protocol 1: Inside-Out Patch-Clamp for Fast Block Kinetics

Objective: Measure the bimolecular on-rate and voltage-independent off-rate of Ac-KIFMK-NH2.

  • Cell Preparation: Express Nav1.2-F1489Q mutant channels in Xenopus laevis oocytes via cRNA injection. Incubate for 2-3 days.

  • Pipette Formulation: Fill the patch pipette (extracellular side) with standard amphibian Ringer's solution.

  • Bath Formulation (Intracellular): Prepare the bath solution with 10–100 μ M of Ac-KIFMK-NH2. Crucial Step: Ensure the peptide is fully dissolved and the pH is buffered to 7.2 to maintain the +2 net charge of the Lysines.

  • Patch Excision: Form a gigaseal on the oocyte membrane, then sharply withdraw the pipette to form an inside-out patch . Causality: This exposes the cytoplasmic face of the channel directly to the peptide-containing bath, as the IFM receptor site is strictly intracellular.

  • Voltage Protocol: Hold the membrane at -100 mV (closed state). Apply a step depolarization to 0 mV.

  • Data Acquisition: Record the macroscopic sodium current. In the presence of the peptide, the current will decay rapidly (fast block). Fit the decay to a single exponential to extract the time constant ( τ ). Calculate kon​ by varying the peptide concentration (since 1/τ=kon​[Peptide]+koff​ )[2].

Workflow Step1 1. Cell Prep Express F1489Q Nav in Xenopus oocytes Step2 2. Bath Formulation Dissolve 10-100 μM Ac-KIFMK-NH2 (pH 7.2) Step1->Step2 Step3 3. Patch Excision Form inside-out patch (Expose cytoplasmic face) Step2->Step3 Step4 4. Voltage Protocol Depolarize from -100 mV to 0 mV Step3->Step4 Step5 5. Kinetic Analysis Extract bimolecular on-rate and off-rate Step4->Step5

Step-by-step inside-out patch-clamp workflow for analyzing intracellular peptide block.

Protocol 2: Inducing Use-Dependent Block

Objective: Analyze the deep-pore binding stability of the peptide.

  • Using the same inside-out patch, apply a train of 10-ms depolarizing pulses to 0 mV at a high frequency (e.g., 10 Hz).

  • Observe the peak current of each successive pulse.

  • Result: The peak current will progressively decrease. This occurs because the interpulse interval at -80 mV is too short for the peptide to unbind from the deep-pore state, leading to cumulative channel block[4].

Quantitative Data Presentation

The structural flexibility and charge distribution of the peptide dictate its efficacy. Uncharged or highly constrained peptides fail to mimic the natural hinged-lid latch[4].

Peptide VariantNet ChargeFast Block Efficacy (0 mV)Use-Dependent BlockMechanistic Implication
Ac-KIFMK-NH2 +2High ( Kd​ ~33 μ M)YesOptimal flexibility and charge distance for pore entry.
IFM-NH2 +1NegligibleNoLacks sufficient charge to traverse the electric field.
IFM-NH(CH2)2NH2 +2HighYesProves that total charge (+2), not specific Lysine side-chains, drives pore entry.
Cyclic KIFMK +2NoneYesConstrained backbone prevents the IFM motif from fitting into the fast-block receptor pocket, but still allows deep pore binding.
Ac-KIFMQ-NH2 +1AbolishedNoReplacing Methionine with Glutamine destroys the hydrophobic latch interaction.

Structural and Pharmacological Implications

The study of Ac-KIFMK-NH2 has profound implications for drug development. The fact that cyclic KIFMK fails to produce fast block but successfully produces slow, use-dependent block proves that the Nav channel possesses two distinct receptor sites for hydrophobic molecules[4]:

  • The Inactivation Gate Receptor: Located shallowly at the inner mouth of the pore, requiring a flexible, linear hydrophobic motif.

  • The Local Anesthetic (LA) Receptor: Located deeper within the pore cavity (involving the S6 segments), accessible by constrained or cyclic hydrophobic molecules.

By utilizing Ac-KIFMK-NH2, drug development professionals can map the allosteric interactions between the fast inactivation gate and the binding sites of antiarrhythmic and antiepileptic drugs, paving the way for state-dependent therapeutics that selectively target hyperexcitable tissues.

References

  • Eaholtz, G., Scheuer, T., & Catterall, W. A. (1999). Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate. Journal of General Physiology, 113(2), 279-294. URL: [Link]

  • Eaholtz, G., Zagotta, W. N., & Catterall, W. A. (1998). Kinetic Analysis of Block of Open Sodium Channels by a Peptide Containing the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Journal of General Physiology, 111(1), 75-82. URL: [Link]

  • West, J. W., Patton, D. E., Scheuer, T., Wang, Y., Goldin, A. L., & Catterall, W. A. (1992). A cluster of hydrophobic amino acid residues required for fast Na(+)-channel inactivation. Proceedings of the National Academy of Sciences, 89(22), 10910-10914. URL: [Link]

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Exploratory

Structural Dynamics and Alpha-Helical Stabilization of the Ac-KIFMK-NH2 Peptide: A Technical Whitepaper

Executive Summary The rational design of peptide mimetics is a cornerstone of modern ion channel pharmacology. Among these, the Ac-KIFMK-NH2 peptide stands out as a highly specific synthetic pentapeptide engineered to re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptide mimetics is a cornerstone of modern ion channel pharmacology. Among these, the Ac-KIFMK-NH2 peptide stands out as a highly specific synthetic pentapeptide engineered to replicate the isoleucine-phenylalanine-methionine (IFM) motif[1]. In native voltage-gated sodium (Nav) channels, this motif resides in the intracellular III-IV linker and acts as the hydrophobic "latch" for fast inactivation[2]. This whitepaper provides an in-depth analysis of the structural properties, alpha-helical stabilization mechanics, and electrophysiological impacts of Ac-KIFMK-NH2.

Molecular Architecture and the IFM Motif

The sequence of Ac-KIFMK-NH2 is deliberately engineered to isolate the structural and electrostatic contributions of its amino acids. By acetylating the N-terminus and amidating the C-terminus, the native zwitterionic terminal charges are neutralized. This modification restricts the +2 net charge strictly to the epsilon-amino groups of the flanking lysine (K) residues[1].

This specific charge distribution is functionally critical. While the exact spatial position of the positive charges can tolerate some flexibility, their presence is mandatory for the initial electrostatic anchoring of the peptide to the channel pore[2]. Once anchored, the central IFM motif—acting as a hydrophobic core—drives the functional block of the channel.

Alpha-Helical Content and Structural Stabilization

The intrinsic alpha-helical content of the Nav III-IV linker is highly dynamic. When the Ac-KIFMK-NH2 peptide is introduced to the intracellular environment, it acts as an exogenous structural stabilizer.

Spectroscopic Evidence: 1H-NMR and Circular Dichroism (CD) studies demonstrate that KIFMK interacts directly with the MP-1A fragment (GGQDIFMTEEQK) of the III-IV linker[3]. In an 80% trifluoroethanol (TFE) solution, KIFMK increases the alpha-helical content of MP-1A by approximately 11%[3].

Mechanistic Causality: This stabilization is driven by a dual-interaction modality. The central IFM motif engages in hydrophobic packing, while the terminal lysine residues form intermolecular salt bridges with specific acidic residues on the linker (Asp1487 and Glu1492)[3]. Control peptides with altered sequences, such as KDIFMTK, fail to restore inactivation and actually decrease helical content by ~4%, proving that the precise KIFMK sequence is a prerequisite for helical stabilization[3]. Furthermore, the IFM motif and the two Lys residues are strictly required to effectively stabilize the alpha-helix of MP-1A[4]. This stabilization mechanism has even inspired analogous approaches in prion protein research, where KIFMK acts as an alpha-helix stabilizer via similar intermolecular salt bridges[5].

G Peptide Ac-KIFMK-NH2 Peptide IFM IFM Motif (Hydrophobic Core) Peptide->IFM Lysines Terminal Lysines (+2 Net Charge) Peptide->Lysines Hydrophobic Hydrophobic Interactions IFM->Hydrophobic SaltBridges Intermolecular Salt Bridges (with D1487 & E1492) Lysines->SaltBridges Linker Nav III-IV Linker (MP-1A Peptide) AlphaHelix Alpha-Helical Stabilization (+11% Helicity) Linker->AlphaHelix Hydrophobic->Linker SaltBridges->Linker FastInact Restoration of Fast Inactivation (τ = 0.9 ms) AlphaHelix->FastInact

Mechanism of Ac-KIFMK-NH2 binding to Nav III-IV linker and alpha-helix stabilization.

Electrophysiological Impact: Fast vs. Slow Block

The structural stabilization provided by Ac-KIFMK-NH2 translates directly into functional channel modulation, characterized by two distinct blocking mechanisms:

  • Fast Block: Mimicking native fast inactivation, Ac-KIFMK-NH2 induces a rapid, time-dependent decay in sodium currents. Upon repolarization, this block is reversed with a highly efficient time constant of 0.9 ms[1]. The conformational flexibility of the linear peptide is crucial here; constrained cyclic-KIFMK variants fail to produce this fast block, indicating that the peptide must dynamically adapt to the receptor site[2].

  • Slow, Use-Dependent Block: During high-frequency depolarizing pulses, Ac-KIFMK-NH2 accumulates in the pore, producing a slow block that resembles the action of local anesthetics[1]. This suggests a deeper, secondary binding site within the pore that becomes accessible only during repeated channel openings[2].

Self-Validating Experimental Methodologies

To rigorously evaluate the structural and functional properties of Ac-KIFMK-NH2, researchers must employ orthogonal, self-validating workflows.

Workflow Start Experimental Design: Ac-KIFMK-NH2 Evaluation CD CD Spectroscopy (80% TFE Environment) Start->CD NMR 1H-NMR Spectroscopy (Residue-Level Docking) Start->NMR Patch Inside-Out Patch Clamp (LqTx-Modified Nav Channels) Start->Patch Val1 Validation: Helical Content Shift CD->Val1 Val2 Validation: Salt Bridge Confirmation NMR->Val2 Val3 Validation: Fast Block Kinetics Patch->Val3 Synthesis Data Synthesis: Structure-Function Correlation Val1->Synthesis Val2->Synthesis Val3->Synthesis

Self-validating workflow integrating structural spectroscopy and functional electrophysiology.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Helical Content
  • Causality & Validation: We utilize 80% TFE to lower the solvent dielectric constant, mimicking the hydrophobic receptor pocket of the channel. To self-validate the system, a scrambled peptide (e.g., KDIFMTK) is run in parallel. If the scrambled peptide fails to induce helicity, we confirm the structural shift is strictly sequence-specific and not a solvent artifact.

  • Step-by-Step Methodology:

    • Synthesize the target linker fragment (MP-1A) and Ac-KIFMK-NH2 via solid-phase peptide synthesis (SPPS), purifying to >95% via RP-HPLC.

    • Dissolve peptides in a buffer containing 80% TFE and 20% 10 mM phosphate buffer (pH 7.0) to a final concentration of 50 μM.

    • Record a baseline CD spectrum of the 80% TFE buffer alone at 25°C using a 1 mm path-length quartz cuvette.

    • Acquire spectra of the MP-1A peptide alone, followed by the MP-1A + Ac-KIFMK-NH2 mixture, scanning from 190 nm to 260 nm (scan rate 50 nm/min, 3 accumulations).

    • Calculate the mean residue ellipticity [θ]. Extract the alpha-helical fraction using the ellipticity values at 222 nm. A shift toward a more negative [θ]222 indicates increased helical content.

Protocol 2: Inside-Out Patch Clamp for Nav Channel Block Kinetics
  • Causality & Validation: Native fast inactivation occurs too rapidly to isolate the peptide's exogenous block. Therefore, channels are pre-modified with Leiurus quinquestriatus toxin (LqTx), which slows intrinsic inactivation[1]. A peptide-free wash-out phase validates that the block is reversible and not due to permanent patch degradation.

  • Step-by-Step Methodology:

    • Express Nav channels (e.g., rat brain IIA) in HEK293 cells or Xenopus oocytes.

    • Apply 100 nM LqTx to the extracellular bath to deliberately delay intrinsic fast inactivation[1].

    • Form a gigaseal and excise an inside-out patch to expose the intracellular face of the channel.

    • Perfuse the cytoplasmic face with 1.0 mM Ac-KIFMK-NH2 in the internal solution. Wait ~4 minutes post-perfusion to ensure steady-state diffusion of the peptide into the cytoplasm, governed by the access resistance time constant (~47.7 s)[1].

    • From a holding potential of -80 mV, apply a test pulse to 0 mV for 10 ms. Record the macroscopic current decay.

    • Fit the decaying phase of the current to a single exponential function to derive the blocking time constant. Repolarize the membrane to -100 mV and measure the tail currents to determine the unblocking time constant (τ ≈ 0.9 ms)[1].

Quantitative Data Summaries

Table 1: Structural Modulation of MP-1A Helical Content in 80% TFE

Peptide Added Sequence Helical Content Shift Functional Outcome Reference
Ac-KIFMK-NH2 KIFMK +11% Restores fast inactivation [3]
Ac-KIFMT-NH2 KIFMT +6% Partially restores inactivation [3]

| KDIFMTK | KDIFMTK | -4% | Ineffective / Destabilizing |[3] |

Table 2: Electrophysiological Kinetics of IFM-Mimetics

Peptide Variant Net Charge Fast Block Time Constant (τ) Use-Dependent Block Reference
Ac-KIFMK-NH2 +2 0.9 ms Yes [1]
KIFM-NH2 +2 0.33 ms Yes [1]

| Cyclic-KIFMK | +2 | None (No fast block) | Yes |[2] |

Conclusion

The Ac-KIFMK-NH2 peptide serves as a masterclass in structure-function relationships within ion channel pharmacology. By leveraging terminal lysine residues to form salt bridges and the IFM motif for hydrophobic docking, the peptide stabilizes the alpha-helical structure of the Nav III-IV linker. This stabilization is the mechanistic bedrock for its ability to restore fast inactivation, providing a critical template for the development of targeted anti-arrhythmic and neuroprotective therapeutics.

References

  • Title: Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate Source: Journal of General Physiology | Rockefeller University Press URL: 1

  • Title: Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate Source: PubMed URL: 2

  • Title: Helix-stabilizing effects of the pentapeptide KIFMK and its related peptides on the sodium channel inactivation gate peptides Source: PubMed URL: 4

  • Title: 1H-NMR and circular dichroism spectroscopic studies on changes in secondary structures of the sodium channel inactivation gate peptides as caused by the pentapeptide KIFMK Source: PubMed URL: 3

  • Title: Oligopeptide-Mediated Stabilization of the α-Helix of a Prion Protein Peptide Source: ACS Publications URL: 5

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Foundational

An In-depth Technical Guide to Ac-Lys-Ile-Phe-Met-Lys-NH2 as a Mimic of the Intrinsic Inactivation Particle in Voltage-Gated Potassium Channels

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthetic peptide Ac-Lys-Ile-Phe-Met-Lys-NH2 and its role as a functional mimic of the native...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthetic peptide Ac-Lys-Ile-Phe-Met-Lys-NH2 and its role as a functional mimic of the native inactivation particle in voltage-gated potassium (Kv) channels. We will delve into the underlying molecular mechanisms, present key experimental methodologies for its validation, and explore its applications in ion channel research and pharmacology.

Introduction: The "Ball-and-Chain" Mechanism of N-type Inactivation

Voltage-gated potassium (Kv) channels are critical for shaping the action potential and regulating neuronal firing frequency.[1][2] A key feature of many Kv channels is a process known as N-type or "ball-and-chain" inactivation.[1][3] This rapid inactivation mechanism is crucial for terminating the flow of potassium ions even when the membrane remains depolarized.[4][5]

The "ball-and-chain" model posits that a soluble, N-terminal domain of the channel protein—the "ball" or inactivation particle—physically occludes the intracellular pore of the open channel, thereby preventing further ion conduction.[3][5] This "ball" is tethered to the channel by a flexible linker region, the "chain," allowing it to diffuse and bind to its receptor site within the pore.[3]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided structural confirmation of this long-standing hypothesis, visualizing the "ball" domain lodged within the channel's inner vestibule.[6][7] Understanding this mechanism at a molecular level is paramount for developing novel therapeutics that target ion channel function.[8][9]

The Native Inactivation Particle: Structure and Function

In the well-studied Shaker potassium channel, the N-terminal inactivation "ball" is comprised of the first 20 amino acids.[3][4] This domain is characterized by a hydrophobic core and a net positive charge, both of which are critical for its function. The hydrophobic residues are thought to interact with a complementary hydrophobic region within the channel's pore, while the positively charged residues are guided towards the pore by electrostatic interactions.[10]

Mutations that alter the hydrophobicity or charge of the inactivation "ball" can dramatically affect the rate and efficacy of N-type inactivation.[11][12] For instance, the L7E mutation in the Shaker B inactivation peptide, which replaces a hydrophobic leucine with a negatively charged glutamate, abolishes its ability to induce rapid inactivation.[11][12]

Ac-Lys-Ile-Phe-Met-Lys-NH2: A Synthetic Mimic

The synthetic peptide Ac-Lys-Ile-Phe-Met-Lys-NH2 is designed to mimic the essential features of the native inactivation particle. Let's break down its key components:

  • Core Sequence (Ile-Phe-Met): This central trio of hydrophobic amino acids provides the necessary nonpolar character to interact with the channel's inner pore.

  • Flanking Lysine Residues (Lys): These positively charged amino acids at physiological pH facilitate the electrostatic attraction of the peptide to the negatively charged residues near the intracellular mouth of the channel pore.

  • N-terminal Acetylation (Ac-): The acetylation of the N-terminal lysine neutralizes its charge, focusing the positive charge on the side chains of the two lysine residues. This can also increase the peptide's metabolic stability.

  • C-terminal Amidation (-NH2): The amidation of the C-terminal lysine neutralizes the negative charge of the carboxyl group, maintaining the overall positive charge of the peptide and increasing its resistance to carboxypeptidases.

The strategic placement of hydrophobic and positively charged residues allows Ac-Lys-Ile-Phe-Met-Lys-NH2 to effectively function as a soluble, exogenous "inactivation ball." When applied to the intracellular side of Kv channels that lack their native inactivation domain, this peptide can restore rapid, N-type inactivation.[10]

Experimental Validation of Ac-Lys-Ile-Phe-Met-Lys-NH2 Function

The efficacy of Ac-Lys-Ile-Phe-Met-Lys-NH2 as a mimic of the inactivation particle is typically validated through a series of biophysical and electrophysiological experiments.

Peptide Synthesis and Characterization

The synthesis of Ac-Lys-Ile-Phe-Met-Lys-NH2 is typically achieved through solid-phase peptide synthesis (SPPS). A detailed, step-by-step protocol is outlined below:

Experimental Protocol: Solid-Phase Peptide Synthesis of Ac-Lys-Ile-Phe-Met-Lys-NH2

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

  • First Amino Acid Coupling: Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a standard coupling reagent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled lysine using a 20% piperidine solution in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for the remaining amino acids in the sequence: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, and Fmoc-Lys(Boc)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc on lysine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Electrophysiological Characterization

The gold standard for assessing the function of Ac-Lys-Ile-Phe-Met-Lys-NH2 is patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity.

Experimental Protocol: Inside-Out Patch-Clamp Recording

  • Cell Preparation: Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing a non-inactivating mutant of a Kv channel (e.g., Shaker Δ6-46, where the native inactivation ball has been deleted).

  • Patch-Clamp Setup: Form a gigaseal with a patch pipette on the surface of a cell. Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.

  • Baseline Recording: Perfuse the bath with a control solution and record the potassium currents elicited by a series of depolarizing voltage steps. In the absence of an inactivation particle, the currents should be sustained.

  • Peptide Application: Perfuse the bath with a solution containing Ac-Lys-Ile-Phe-Met-Lys-NH2 at a known concentration.

  • Recording of Inactivation: Record the potassium currents again using the same voltage protocol. The presence of the peptide should induce a rapid decay of the current, characteristic of N-type inactivation.

  • Data Analysis: Analyze the kinetics of inactivation, including the rate of onset and recovery from block. The concentration dependence of the block can be used to determine the peptide's affinity for the channel.

Data Presentation: Representative Electrophysiological Data

ConditionPeak Current (pA)Steady-State Current (pA)Inactivation Time Constant (ms)
Control1500 ± 1201450 ± 110N/A
+ 10 µM Peptide1480 ± 130150 ± 305.2 ± 0.8
+ 50 µM Peptide1510 ± 12550 ± 151.8 ± 0.4

Table 1: Representative data from inside-out patch-clamp recordings showing the effect of Ac-Lys-Ile-Phe-Met-Lys-NH2 on a non-inactivating Kv channel. Data are presented as mean ± SEM.

Mechanistic Insights and Applications

The use of synthetic peptides like Ac-Lys-Ile-Phe-Met-Lys-NH2 has been instrumental in dissecting the molecular determinants of N-type inactivation.[13] By systematically modifying the peptide sequence, researchers can probe the specific interactions between the inactivation "ball" and its receptor site in the channel pore.[12]

Furthermore, these peptides serve as valuable pharmacological tools.[14] They can be used to:

  • Study the structure-function relationships of the channel's inner vestibule.

  • Screen for small molecules that modulate N-type inactivation, which could have therapeutic potential in conditions like epilepsy or cardiac arrhythmias.[8]

  • Introduce rapid inactivation into channels that do not normally exhibit this property, allowing for the study of its physiological consequences.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Ball_and_Chain_Model cluster_membrane Cell Membrane cluster_channel_closed Closed State cluster_channel_open Open State cluster_channel_inactivated Inactivated State C K+ Channel (Closed) Depolarization1 Depolarization O K+ Channel (Open) K_out K+ O->K_out K+ Efflux I K+ Channel (Inactivated) O->I Inactivation I->C Recovery Ball Inactivation Particle Depolarization1->O Activation Depolarization2 Sustained Depolarization Repolarization Repolarization Repolarization->C

Caption: The "Ball-and-Chain" model of Kv channel gating.

Patch_Clamp_Workflow Start Start: Culture cells expressing non-inactivating Kv channels Gigaseal Form a gigaseal with a patch pipette Start->Gigaseal Excise Excise the membrane patch to achieve inside-out configuration Gigaseal->Excise Control Record baseline currents in control bath solution Excise->Control Apply_Peptide Perfuse with bath solution containing Ac-Lys-Ile-Phe-Met-Lys-NH2 Control->Apply_Peptide Record_Inactivation Record currents in the presence of the peptide Apply_Peptide->Record_Inactivation Analyze Analyze inactivation kinetics and concentration dependence Record_Inactivation->Analyze End End Analyze->End

Caption: Workflow for inside-out patch-clamp electrophysiology.

Conclusion

Ac-Lys-Ile-Phe-Met-Lys-NH2 is a powerful and versatile tool for studying the intricate mechanism of N-type inactivation in voltage-gated potassium channels. Its ability to faithfully mimic the function of the native inactivation particle provides researchers with a means to probe the structure-function relationships of these vital membrane proteins and to explore novel avenues for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful application of this synthetic peptide in ion channel research and drug discovery.

References

  • Wikipedia. Ball-and-chain inactivation. [Link]

  • Nimigean, C. M. (2023). Ball-and-Chain Inactivation in Potassium Channels. Annual Review of Biophysics, 52, 547-567. [Link]

  • PubMed. (2023). Ball-and-Chain Inactivation in Potassium Channels. [Link]

  • Nimigean, C. (2021). Ball-and-chain inactivation in potassium channels. YouTube. [Link]

  • PubMed. (1995). Energetics of Shaker K channels block by inactivation peptides. [Link]

  • Physiology.org. (n.d.). Fast Inactivation of Voltage-Gated K+ Channels: From Cartoon to Structure. [Link]

  • PubMed. (1993). A peptide derived from the Shaker B K+ channel produces short and long blocks of reconstituted Ca(2+)-dependent K+ channels. [Link]

  • PubMed. (2003). Solution Structure and Function of the "Tandem Inactivation Domain" of the Neuronal A-type Potassium Channel Kv1.4. [Link]

  • eLife. (2023). Cryo-EM structures of Kv1.2 potassium channels, conducting and non-conducting. [Link]

  • ScienceDirect. (1995). Synthesis of a photoaffinity labeling analogue of the inactivating peptide of the Shaker B potassium channel. [Link]

  • Semantic Scholar. (2004). N-type Inactivation of the Potassium Channel KcsA by the Shaker B “Ball” Peptide. [Link]

  • AHA Journals. (1997). Inactivation of Voltage-Gated Cardiac K+ Channels. [Link]

  • ResearchGate. (2023). Structural basis of fast N-type inactivation in Kv channels. [Link]

  • Europe PMC. (1996). Inactivating peptide of the Shaker B potassium channel: conformational preferences inferred from studies on simple model systems. [Link]

  • MDPI. (2021). Photopharmacology of Ion Channels through the Light of the Computational Microscope. [Link]

  • PLOS Biology. (2021). High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology. [Link]

  • Routledge. (n.d.). Textbook of Ion Channels Volume II: Properties, Function, and Pharmacology of the Superfamilies. [Link]

  • Frontiers. (2023). Targeting ion channels with ultra-large library screening for hit discovery. [Link]

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Exploratory

Ac-KIFMK-NH2 Suppression of Insulin Receptor (IR) Autophosphorylation: Structural Homology and Mechanistic Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary The synthetic pentapeptide Ac-KIFMK-NH2 (Acetyl-Lys-Ile-Phe-Met-Lys-Amide) was ori...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

The synthetic pentapeptide Ac-KIFMK-NH2 (Acetyl-Lys-Ile-Phe-Met-Lys-Amide) was originally characterized for its ability to restore fast inactivation in mutant voltage-gated sodium channels (Nav) by mimicking the hydrophobic IFM motif located in the DIII-DIV cytoplasmic linker [1, 2]. However, advanced structural homology analyses revealed a striking sequence resemblance between this sodium channel linker and the activation loop of the Insulin Receptor (IR) β -subunit[1].

This whitepaper explores the cross-receptor pharmacology of Ac-KIFMK-NH2, specifically its potent suppression of insulin-stimulated IR autophosphorylation. By detailing the molecular causality, quantitative data, and self-validating experimental protocols, this guide provides drug development professionals with a framework for understanding off-target kinase inhibition and the metabolic implications of local anesthetic binding sites.

Mechanistic Grounding: The Causality of Cross-Reactivity

To understand why a sodium channel-targeted peptide modulates a receptor tyrosine kinase (RTK), we must examine the structural requirements for IR activation.

The Insulin Receptor is an α2​β2​ heterotetrameric glycoprotein. Upon insulin binding to the extracellular α -subunits, a conformational shift is transmitted to the intracellular β -subunits, triggering trans-autophosphorylation of specific tyrosine residues [3]. The critical regulatory region is the activation loop (A-loop) , containing residues Y1158, Y1162, and Y1163.

The Homology Link: The sequence of the Nav DIII-DIV linker shares significant homology with the IR A-loop. Ac-KIFMK-NH2 acts as a structural mimetic. When introduced to the IR, Ac-KIFMK-NH2 competitively occupies the autophosphorylation site within the unphosphorylated A-loop. Unlike other peptides (e.g., KIYEK) that actively recruit phosphatases to dephosphorylate the receptor, Ac-KIFMK-NH2 acts via steric blockade , preventing the initial kinase activation event without exhibiting dephosphorylation activity [1].

Mechanism Insulin Insulin Binding (Extracellular α-subunit) ConformChange Conformational Shift (Intracellular β-subunit) Insulin->ConformChange ALoop Activation Loop (Y1158, Y1162, Y1163) ConformChange->ALoop AutoPhos Trans-Autophosphorylation & Kinase Activation ALoop->AutoPhos Normal Pathway KIFMK Ac-KIFMK-NH2 Peptide Block Steric Blockade of Unphosphorylated A-Loop KIFMK->Block Block->ALoop Competitive Inhibition

Mechanism of IR Autophosphorylation Suppression by Ac-KIFMK-NH2 via Steric Blockade.

Experimental Evidence & Quantitative Data Synthesis

In vitro kinase assays demonstrate that Ac-KIFMK-NH2 suppresses IR autophosphorylation at concentrations an order of magnitude lower than traditional local anesthetics like lignocaine (lidocaine), which also bind to this site [1].

The table below summarizes the differential effects of various peptides and compounds on IR autophosphorylation and dephosphorylation. The inclusion of Ac-LPFFD-NH2 serves as a critical negative control, validating that the suppression is sequence-specific and not an artifact of peptide charge or molarity.

Compound / PeptideTarget Motif MimickedEffective ConcentrationAutophosphorylation SuppressionDephosphorylation Activity
Ac-KIFMK-NH2 Nav III-IV Linker (IFM)0.4 mMHigh (Significant)None
Ac-KIYEK-NH2 IR Activation Loop (IYE)0.4 mMHigh (Significant)Yes
Lignocaine Local Anesthetic4.0 mMModerate (Requires 10x dose)Yes
Ac-LPFFD-NH2 Unrelated (Control)0.4 mMNoneNone

Data synthesized from Hirose et al., 2004 showing the unique pharmacological profile of Ac-KIFMK-NH2 [1].

Self-Validating Experimental Protocol: In Vitro Kinase Assay

As an application scientist, establishing a robust, self-validating assay is paramount. The following protocol isolates the IR to prevent confounding cross-talk from other cellular kinases (e.g., IGF-1R or EGFR) and utilizes precise buffer conditions to ensure that any observed suppression is directly causal to the peptide's interaction with the IR kinase domain.

Reagents & Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100. (Rationale: HEPES maintains physiological pH, while Triton X-100 stabilizes the purified transmembrane receptor without denaturing the kinase domain).

  • Activation Mix: 5 mM MgCl2​ , 2 mM MnCl2​ , 100 μ M ATP. (Rationale: Mg2+ and Mn2+ are essential divalent cations that coordinate ATP within the catalytic cleft of the IR β -subunit).

  • Antibodies: Anti-phosphotyrosine (e.g., clone 4G10 or PY20) for primary detection; HRP-conjugated secondary antibody.

Step-by-Step Methodology
  • Receptor Isolation: Purify human Insulin Receptor (IR) from overexpressing cell lines (e.g., CHO-IR) using wheat germ agglutinin (WGA) agarose chromatography to ensure a high-yield, functional receptor pool.

  • Peptide Pre-incubation: Aliquot the purified IR into reaction tubes. Add Ac-KIFMK-NH2 to achieve a final concentration of 0.4 mM. Include vehicle-only tubes (positive control) and Ac-LPFFD-NH2 tubes (negative peptide control). Incubate at 4°C for 20 minutes to allow equilibrium binding.

  • Insulin Stimulation: Add 100 nM recombinant human insulin to the mixture. Incubate at room temperature for 10 minutes to induce the requisite conformational shift.

  • Kinase Reaction Initiation: Add the Activation Mix (containing ATP/ Mg2+ / Mn2+ ) to initiate autophosphorylation. Incubate at 30°C for precisely 15 minutes.

  • Termination: Halt the reaction by adding 4X Laemmli sample buffer containing 100 mM DTT and boiling at 95°C for 5 minutes. (Rationale: Immediate denaturation prevents post-assay phosphatase activity or further kinase action).

  • SDS-PAGE & Immunoblotting: Resolve the proteins on an 8% polyacrylamide gel. Transfer to a PVDF membrane and probe with anti-phosphotyrosine antibodies. Quantify the 95 kDa band (corresponding to the phosphorylated IR β -subunit) using densitometry.

Workflow Step1 1. Purify IR via WGA Chromatography Step2 2. Pre-incubate with Ac-KIFMK-NH2 (0.4 mM) Step1->Step2 Step3 3. Stimulate with Insulin (100 nM) Step2->Step3 Step4 4. Add ATP/Mg2+ (30°C for 15 min) Step3->Step4 Step5 5. Terminate & Probe (Anti-Phosphotyrosine) Step4->Step5

Workflow for In Vitro Validation of IR Autophosphorylation Suppression.

Implications for Drug Development

The discovery that Ac-KIFMK-NH2 suppresses IR autophosphorylation bridges a critical gap between neuropharmacology and metabolic regulation.

  • Local Anesthetic Design: Because Ac-KIFMK-NH2 mimics the binding profile of local anesthetics (like lignocaine) on the sodium channel, its cross-reactivity with the IR explains why high systemic doses of certain anesthetics can induce transient insulin resistance in skeletal muscle [1]. Drug developers can utilize the KIFMK/IR binding model to screen out next-generation Nav blockers that carry metabolic off-target liabilities.

  • Novel RTK Inhibitors: The steric blockade mechanism of Ac-KIFMK-NH2 offers a unique scaffold for designing allosteric or activation-loop-targeted inhibitors for other aberrantly activated RTKs in oncology, bypassing traditional ATP-competitive kinase inhibitors which often suffer from poor selectivity. Interestingly, while Ac-KIFMK-NH2 suppresses IR, it does not suppress Epidermal Growth Factor Receptor (EGFR) autophosphorylation, demonstrating a high degree of target specificity within the RTK family [4].

References

  • Hirose M, Kuroda Y, Sawa S, et al. "Suppression of insulin signalling by a synthetic peptide KIFMK suggests the cytoplasmic linker between DIII-S6 and DIV-S1 as a local anaesthetic binding site on the sodium channel." British Journal of Pharmacology, 2004.[Link]

  • Eaholtz G, Scheuer T, Catterall WA. "Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate." Journal of General Physiology, 1994.[Link]

  • Hubbard SR. "Crystal structure of the activated insulin receptor tyrosine kinase in complex with peptide substrate and ATP analog." The EMBO Journal, 1997.[Link]

  • Hirata M, Sakaguchi M, Mochida C, et al. "Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro." British Journal of Pharmacology, 2006.[Link]

Foundational

An In-depth Technical Guide to the Molecular Weight and Amino Acid Sequence Analysis of Ac-KIFMK-NH2

Abstract This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the synthetic peptide Ac-KIFMK-NH2. As novel peptides are increasingly pivotal in therapeutic and biom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the synthetic peptide Ac-KIFMK-NH2. As novel peptides are increasingly pivotal in therapeutic and biomedical research, the precise determination of their molecular weight and amino acid sequence is a foundational requirement for all subsequent structural and functional analyses.[1] This document outlines the core principles, step-by-step experimental protocols, and data interpretation workflows for analyzing Ac-KIFMK-NH2, leveraging the unparalleled accuracy and sensitivity of mass spectrometry. Methodologies for both molecular weight determination and sequence verification via tandem mass spectrometry are presented, intended for researchers, scientists, and drug development professionals.

Introduction to Ac-KIFMK-NH2

Ac-KIFMK-NH2 is a synthetic peptide with the amino acid sequence Lysine-Isoleucine-Phenylalanine-Methionine-Lysine. The designations "Ac-" at the N-terminus and "-NH2" at the C-terminus indicate that the peptide is N-terminally acetylated and C-terminally amidated. These modifications are often introduced to synthetic peptides to increase their stability and bioavailability by mimicking the post-translational modifications of native proteins and protecting against degradation by exopeptidases.[2]

The accurate characterization of this peptide is critical for several reasons:

  • Identity Confirmation: Verifying the correct synthesis and purity of the peptide.

  • Structure-Function Correlation: Understanding how its specific mass and sequence contribute to its biological activity.

  • Quality Control: Ensuring batch-to-batch consistency in research and manufacturing settings.

This guide will systematically address the analytical workflow for Ac-KIFMK-NH2, beginning with the theoretical calculation of its molecular weight.

Theoretical Molecular Weight Calculation

Before any experimental analysis, it is essential to calculate the theoretical molecular weight of the peptide. This provides a benchmark for interpreting the experimental data. The calculation is based on the sum of the monoisotopic masses of the individual amino acid residues, plus the masses of the terminal modifications and the mass of a water molecule that is conceptually lost during peptide bond formation.

The molecular formula and monoisotopic mass of each component are detailed below:

ComponentMolecular FormulaMonoisotopic Mass (Da)
Acetyl Group (Ac)C2H2O42.0106
Lysine (K)C6H12N2O128.09496
Isoleucine (I)C6H11NO113.08406
Phenylalanine (F)C9H9NO147.06841
Methionine (M)C5H9NOS131.04049
Lysine (K)C6H12N2O128.09496
Amide Group (NH2)NH216.01872
Total C34H57N7O5S 703.41928

Note: The total molecular weight is calculated by summing the residue masses and adding the masses of the terminal groups. The mass of water is implicitly accounted for in the residue masses.

Experimental Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of peptides due to its high accuracy, sensitivity, and speed.[1] The process involves ionizing the peptide and then measuring its mass-to-charge ratio (m/z).[1]

Ionization Techniques

For peptides like Ac-KIFMK-NH2, two "soft" ionization techniques are predominantly used to prevent fragmentation during ionization:

  • Electrospray Ionization (ESI): This technique generates gaseous ions from a liquid solution by applying a high voltage.[3] ESI is known for producing multiply charged ions, which is particularly useful for analyzing large molecules on mass spectrometers with a limited mass range.[1][3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a matrix. A pulsed laser is then used to desorb and ionize the analyte.[1] MALDI typically produces singly charged ions ([M+H]+), which simplifies spectral interpretation.[4]

Experimental Workflow

The following diagram illustrates the general workflow for molecular weight determination by mass spectrometry.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Peptide Solubilization B Sample Cleanup (e.g., C18 ZipTip) A->B Remove salts & contaminants C Ionization (ESI or MALDI) B->C Introduce sample D Mass Analysis (e.g., TOF, Orbitrap) C->D E Detection D->E F Generate Mass Spectrum E->F Acquire data G Compare Experimental m/z with Theoretical MW F->G G cluster_peptide Peptide Backbone cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) Ac Ac- K K I I K:e->I:w F F I:e->F:w M M F:e->M:w K2 K M:e->K2:w NH2 -NH2 b1 b1 b1->K:n b2 b2 b2->I:n b3 b3 b3->F:n b4 b4 b4->M:n b5 b5 b5->K2:n y1 y1 y1->K2:s y2 y2 y2->M:s y3 y3 y3->F:s y4 y4 y4->I:s y5 y5 y5->K:s

Caption: Fragmentation pattern of Ac-KIFMK-NH2.

Detailed Protocol: LC-MS/MS
  • Sample Preparation: Prepare the peptide sample as described in section 3.3.

  • LC Separation:

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both with 0.1% formic acid). This step separates the peptide from any remaining impurities.

  • MS/MS Data Acquisition:

    • The eluent from the HPLC is directly introduced into the ESI source.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to detect the precursor ions, followed by MS/MS scans on the most intense precursor ions.

    • Set the instrument to select the [M+2H]2+ ion of Ac-KIFMK-NH2 (m/z 352.7) for fragmentation.

Data Interpretation

The resulting MS/MS spectrum will show a series of peaks corresponding to the b- and y-ions. By calculating the mass differences between the major peaks, the amino acid sequence can be reconstructed.

Fragment IonCalculated m/z
b1171.10
b2284.19
b3431.26
b4562.30
b5690.40
y1145.11
y2276.15
y3423.22
y4536.30
y5664.40

The presence of a nearly complete series of b- and y-ions in the experimental spectrum provides high confidence in the sequence assignment of KIFMK.

Alternative Sequencing Method: Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus. [5]It involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide, and then identifying the cleaved amino acid derivative. [5]

However, for Ac-KIFMK-NH2, Edman degradation would not be successful. The method requires a free N-terminal amino group to react with the labeling reagent (phenyl isothiocyanate). [6][7]Since the N-terminus of this peptide is blocked by an acetyl group, the Edman reaction cannot proceed. [5][8]This highlights a key limitation of the technique and underscores the versatility of mass spectrometry for analyzing modified peptides.

Conclusion

The comprehensive analysis of Ac-KIFMK-NH2, a modified synthetic peptide, is effectively achieved through a combination of theoretical calculations and advanced mass spectrometry techniques. High-resolution mass spectrometry provides an accurate determination of the peptide's molecular weight, confirming its elemental composition. Tandem mass spectrometry further elucidates the precise amino acid sequence, verifying the integrity of the peptide's primary structure. The protocols and data interpretation guidelines presented in this technical guide offer a robust framework for the characterization of this and other similar synthetic peptides, ensuring the quality and reliability of materials used in research and drug development.

References

  • A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. Benchchem.
  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.
  • Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. Separation Science.
  • Electrospray Ionization. Creative Proteomics.
  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
  • Analysis of peptide synthesis products by electrospray ionization mass spectrometry. PubMed.
  • Edman degradation. Wikipedia. Available at: [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer.
  • Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. SpringerLink. Available at: [Link]

  • Molecular Weight Determination of Peptides and Proteins by ESI and MALDI. UCSF Mass Spectrometry Facility.
  • Theory of Edman Sequencing, Edman Degradation. Shimadzu Scientific Instruments. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Principle, Advantages and Disadvantages of Edman Sequencing. MtoZ Biolabs.
  • Interpretation of peptide mass spectra by VEMS. Bioinformatics - Oxford Academic. Available at: [Link]

  • Nomenclature of b-and y-, as well as c-and z-ions generated most... ResearchGate. Available at: [Link]

  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. PubMed. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC. Available at: [Link]

  • Lessons in de novo peptide sequencing by tandem mass spectrometry. Broad Institute. Available at: [Link]

  • What do the B & Y Matches Mean? Progenesis. Available at: [Link]

  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry.
  • Identification of Peptides.
  • Principles and Influencing Factors of Edman Sequencing. Medium. Available at: [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]

  • De novo peptide sequencing. Wikipedia. Available at: [Link]

  • Ion Activation Methods for Peptides and Proteins. PMC - NIH. Available at: [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry.
  • Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. Analytical Chemistry - ACS Publications. Available at: [Link]

  • MALDI-TOF. Chemistry LibreTexts. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available at: [Link]

  • MALDI-TOF Mass Spectrometry Explained. YouTube. Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

  • Section 4 Sequencing peptides from tandem MS (MS-MS) data.
  • Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. PDF. Available at: [Link]

  • Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Taylor & Francis. Available at: [Link]

  • Tutorial :: Mass Spectrometry. The University of New Mexico. Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics. EPFL. Available at: [Link]

  • Sequence Determination Using Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Peptide Molecular Weight Calculator. GenScript. Available at: [Link]

  • Peptide Molecular Weight Calculator. Peptide 2.0. Available at: [Link]

  • Peptide Property Calculator. Ver 3.1. Available at: [Link]

  • Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). PMC. Available at: [Link]

  • Stick representation of homochiral Ac-(FKFEFKFE)-NH2 peptide... ResearchGate. Available at: [Link]

  • The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans. PMC. Available at: [Link]

  • D-form KLKLLLLLKLK-NH2 peptide exerts higher antimicrobial properties than its L-form counterpart via an association with bacterial cell wall components. PubMed. Available at: [Link]

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Exploratory

Hydrophobic Interactions of Ac-KIFMK-NH2 with Voltage-Gated Sodium Channel Inactivation Gates: A Mechanistic and Methodological Guide

Executive Summary Fast inactivation is a critical auto-inhibitory mechanism in voltage-gated sodium channels (Nav) that ensures the unidirectional propagation of action potentials and prevents cellular excitotoxicity[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fast inactivation is a critical auto-inhibitory mechanism in voltage-gated sodium channels (Nav) that ensures the unidirectional propagation of action potentials and prevents cellular excitotoxicity[1]. The structural basis of this process relies on a highly conserved hydrophobic triad—Isoleucine, Phenylalanine, and Methionine (the IFM motif)—located on the intracellular loop connecting domains III and IV (LIII-IV)[2].

To isolate and study the biophysics of this interaction, researchers utilize Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) , a synthetic, soluble pentapeptide that acts as a surrogate inactivation particle[3]. This whitepaper provides an in-depth analysis of the hydrophobic interactions governing Ac-KIFMK-NH2 binding, the allosteric consequences of its docking, and the field-proven electrophysiological protocols required to study its kinetics.

Molecular Architecture of the Fast Inactivation Receptor

Historically, fast inactivation was described by a "hinged-lid" or "ball-and-chain" model, which posited that the IFM motif physically occluded the ion permeation pathway[4]. However, high-resolution structural biology and encoded fluorescence spectroscopy have necessitated a paradigm shift toward an allosteric "lock-and-key" model [1].

Upon membrane depolarization, the upward movement of the voltage-sensing domain (VSD) in Domain IV triggers a conformational shift in the intracellular S4-S5 linkers. This movement exposes a highly specific hydrophobic binding pocket formed by the S6 segments of Domains III and IV[1].

When the Ac-KIFMK-NH2 peptide (or the native IFM motif) enters this pocket, a cascade of hydrophobic interactions occurs:

  • Phenylalanine (Phe/F): Acts as the primary "key." It makes direct aromatic and hydrophobic contacts with the S6 helices of DIII and DIV[1].

  • Methionine (Met/M): Plays a crucial structural role. Rather than directly blocking the pore, it packs against the local α -helix to properly position the interaction surface of the gate[2].

  • Isoleucine (Ile/I): Contributes to the general hydrophobic environment of the interaction surface, stabilizing the peptide within the pocket[2].

  • Lysine (Lys/K) Residues: The flanking basic residues in the synthetic Ac-KIFMK-NH2 peptide are not strictly required for the core hydrophobic block, but they provide essential electrostatic guidance into the membrane electric field and ensure peptide solubility in aqueous intracellular solutions[5].

G Depol Membrane Depolarization VSD Domain IV VSD Activation Depol->VSD Triggers Pocket Hydrophobic Pocket Exposure (S4-S5/S6) VSD->Pocket Conformational Shift Peptide Ac-KIFMK-NH2 Binding Pocket->Peptide Receptor Available Allosteric S6 Helical Rotation (DIII & DIV) Peptide->Allosteric Hydrophobic Interaction Closure Pore Occlusion (Fast Inactivation) Allosteric->Closure Allosteric Block

Caption: Mechanistic pathway of Ac-KIFMK-NH2 binding and allosteric pore occlusion.

Biophysical Properties and Kinetic Profiling

The application of Ac-KIFMK-NH2 to the intracellular face of Nav channels produces two distinct modes of block, reflecting different interaction depths and affinities[6][7].

Fast Block (Inactivation Mimicry)

The fast block occurs in milliseconds and perfectly mimics the intrinsic fast inactivation process. It is a bimolecular reaction where the peptide binds to the open state of the channel. The on-rate ( kb​ ) is steeply voltage-dependent, indicating that the peptide enters the membrane electric field (equivalent to ~0.6 electronic charges moving across the membrane)[7]. Conversely, the off-rate ( ku​ ) is voltage-independent, meaning recovery from block is driven purely by the dissociation kinetics of the hydrophobic complex once the channel deactivates[7].

Slow, Use-Dependent Block

During repetitive, high-frequency depolarizations, Ac-KIFMK-NH2 exhibits a slow, cumulative block. This phenomenon closely resembles the action of local anesthetics (e.g., lidocaine). It suggests that prolonged depolarization allows the peptide to bypass the superficial IFM receptor and bind deeper within the pore's inner vestibule[6].

Quantitative Data Summary
Kinetic ParameterObserved ValueBiological Significance
Apparent Affinity ( Kd​ ) ~33 µM (at 0 mV)Demonstrates high-affinity binding to the open-state hydrophobic pocket[7].
Unblocking Rate ( ku​ ) ~342 s−1 Voltage-independent constant dictating the rapid recovery from fast block[7].
Recovery Time Constant ( τ ) ~0.9 msClosely mirrors the rapid recovery kinetics of native fast inactivation[6].
Equivalent Charge Movement ~0.6 e− Confirms that the peptide traverses a portion of the transmembrane electric field during binding[7].

Experimental Workflows for Probing Inactivation

To rigorously study the hydrophobic interactions of Ac-KIFMK-NH2, researchers must utilize a self-validating experimental system. The gold standard approach involves patch-clamp electrophysiology using the inside-out patch configuration on cells expressing mutant Nav channels.

Causality of Experimental Choices
  • Why use the F1489Q mutant? The F1489Q mutation neutralizes the critical Phenylalanine in the native IFM motif, effectively abolishing intrinsic fast inactivation[6]. This creates a non-inactivating "clean background," ensuring that any observed current decay is exclusively due to the exogenous Ac-KIFMK-NH2 peptide.

  • Why the inside-out configuration? The hydrophobic binding pocket is located on the intracellular face of the channel. Excisional inside-out patching exposes this intracellular face to the bath solution, allowing precise, titratable control over the peptide concentration[6].

Step-by-Step Methodology: Kinetic Analysis of Peptide Block

Step 1: Mutagenesis and Heterologous Expression

  • Generate the F1489Q mutation in the Nav α -subunit (e.g., Nav1.2) using site-directed mutagenesis.

  • Transfect the mutant construct into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes) alongside necessary β -subunits to ensure proper membrane trafficking.

Step 2: Patch-Clamp Setup and Excision

  • Pull borosilicate glass pipettes to a resistance of 1.5–2.5 M Ω and fill with extracellular recording solution (high Na+).

  • Form a gigaseal (>1 G Ω ) on a transfected cell.

  • Rapidly withdraw the pipette to excise an inside-out membrane patch. Ensure the intracellular face is exposed to a continuously perfused bath solution (high K+ or Cs+ to block endogenous potassium currents).

Step 3: Peptide Preparation and Perfusion

  • Synthesize or reconstitute Ac-KIFMK-NH2 in the intracellular bath solution.

  • Perfuse the peptide at varying concentrations (e.g., 10 µM to 250 µM) to establish concentration-dependent kinetics.

Step 4: Voltage-Step Protocols

  • Hold the membrane potential at -100 mV to ensure all channels are in the closed/resting state.

  • Apply a series of depolarizing test pulses (e.g., -60 mV to +80 mV in 10 mV increments) for 20–50 ms.

  • To measure recovery (off-rate), apply a depolarizing prepulse to induce block, followed by a variable-duration hyperpolarizing return pulse, and a subsequent test pulse to assess fractional recovery.

Step 5: Data Acquisition and Kinetic Fitting

  • Record macroscopic currents. The application of Ac-KIFMK-NH2 will cause the sustained F1489Q current to decay.

  • Fit the decaying phase of the current at each voltage step to a single exponential function: I(t)=I0​exp(−t/τblock​)+C .

  • Calculate the blocking ( kb​ ) and unblocking ( ku​ ) rate constants using the bimolecular reaction scheme, where τblock​=1/(kb​[Peptide]+ku​) [7].

W Prep Express F1489Q Nav in HEK293/Xenopus Patch Form Gigaseal & Excise Inside-Out Patch Prep->Patch Step 1 Perfuse Perfuse Ac-KIFMK-NH2 (Intracellular Face) Patch->Perfuse Step 2 Pulse Apply Depolarizing Voltage Steps Perfuse->Pulse Step 3 Record Record Fast & Slow Block Kinetics Pulse->Record Step 4 Analyze Calculate Kd, On/Off Rates & Voltage Dependence Record->Analyze Step 5

Caption: Step-by-step patch-clamp workflow for evaluating Ac-KIFMK-NH2 block kinetics.

Implications for Drug Development and Pathology

Understanding the hydrophobic interactions of the IFM motif via the Ac-KIFMK-NH2 surrogate is highly relevant for drug discovery. Mutations within the hydrophobic binding pocket (e.g., F1486del or M1487L) disrupt the docking of the IFM motif, leading to a persistent "late" sodium current[8]. This delayed repolarization manifests clinically as Long QT Syndrome Type 3 (LQT3), a severe cardiac arrhythmia[8].

Furthermore, because the slow, use-dependent block of Ac-KIFMK-NH2 overlaps with the binding mechanisms of local anesthetics and antiarrhythmics, structural derivatives of this peptide serve as valuable molecular probes for designing state-dependent Nav inhibitors with higher safety margins.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Ac-KIFMK-NH2 to Elucidate Fast and Slow Sodium Channel Inactivation Kinetics

Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, pharmacology, and cardiac electrophysiology. Abstract: Voltage-gated sodium (Nav) channels are critical for the initiat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, pharmacology, and cardiac electrophysiology.

Abstract: Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. Their function is tightly regulated by inactivation processes, which occur on multiple timescales, primarily categorized as fast and slow inactivation. Dysregulation of these inactivation kinetics is implicated in numerous channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them a key target for therapeutic intervention.[1][2] This application note provides a comprehensive guide for utilizing the synthetic peptide Ac-KIFMK-NH2, a mimetic of the endogenous inactivation particle, to investigate the molecular determinants and kinetics of both fast and slow sodium channel inactivation. Detailed protocols for patch-clamp electrophysiology, data analysis, and troubleshooting are provided to empower researchers to effectively employ this powerful tool.

Introduction: The Crucial Role of Sodium Channel Inactivation

Voltage-gated sodium channels are integral membrane proteins that cycle through resting, open, and inactivated states in response to changes in membrane potential.[3] Upon depolarization, the channels rapidly open, allowing an influx of Na+ ions that drives the rising phase of the action potential. This is followed by a rapid entry into a fast-inactivated state, typically within milliseconds, which terminates the Na+ current and contributes to membrane repolarization.[4][5] This fast inactivation is primarily mediated by an intracellular linker between domains III and IV of the channel's α-subunit, which contains a critical isoleucine-phenylalanine-methionine (IFM) motif that acts as a "hinged lid" to occlude the intracellular pore.[4][5][6]

In addition to fast inactivation, Nav channels can enter into one or more slow-inactivated states, which develop over hundreds of milliseconds to seconds of sustained or repetitive depolarization.[2][7] The molecular mechanisms of slow inactivation are less well-understood but are thought to involve conformational rearrangements of the channel's pore region.[2][8] Both fast and slow inactivation processes are crucial for regulating neuronal firing patterns, cardiac rhythm, and muscle contractility.[1]

Ac-KIFMK-NH2: A Molecular Probe for Inactivation Gating

The synthetic peptide Ac-KIFMK-NH2 is a powerful tool for studying Nav channel inactivation. It contains the critical KIFMK sequence, which includes the IFM motif responsible for fast inactivation. When applied intracellularly, Ac-KIFMK-NH2 can act as an exogenous inactivation particle, effectively blocking open sodium channels and mimicking the process of fast inactivation.[6][9] This allows for the study of inactivation in channels where the endogenous inactivation gate has been mutated or is otherwise compromised.

Furthermore, Ac-KIFMK-NH2 can induce a use-dependent block of sodium channels, providing insights into the kinetics of channel gating during repetitive firing.[9][10] By competing with the endogenous inactivation particle, it can also be used to probe the accessibility of the inactivation receptor site and the dynamics of both fast and slow inactivation processes.

Materials and Reagents

Reagent Supplier Purpose
Ac-KIFMK-NH2VariousProbing sodium channel inactivation
Cell line expressing Nav of intereste.g., HEK293, CHOModel system
Cell culture media and supplementsStandard suppliersCell maintenance
Patch-clamp rige.g., Axon, HEKAElectrophysiological recordings
Borosilicate glass capillariesSutter, WarnerMicropipette fabrication
Reagents for intracellular solutionSigma-AldrichMimicking intracellular environment
Reagents for extracellular solutionSigma-AldrichMimicking extracellular environment
Tetrodotoxin (TTX)Alomone LabsSpecific blocker of most Nav channels

Methodologies

Preparation of Ac-KIFMK-NH2 Stock and Working Solutions

4.1.1. Stock Solution Preparation (e.g., 10 mM):

  • Allow the lyophilized Ac-KIFMK-NH2 peptide to equilibrate to room temperature before opening the vial to prevent condensation.[6][11]

  • Due to the hydrophobic nature of the peptide, it is recommended to first dissolve it in a small amount of dimethyl sulfoxide (DMSO).[12][13] For a 1 mg vial of peptide (assuming a molecular weight of approximately 700 g/mol ), adding ~143 µL of DMSO will yield a 10 mM stock solution.

  • Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.[10][12]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][11]

4.1.2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the Ac-KIFMK-NH2 stock solution.

  • Dilute the stock solution into the filtered intracellular (pipette) solution to the desired final concentration. A typical starting concentration for intracellular application is in the range of 100 µM to 2 mM.[9][10]

  • Ensure the final concentration of DMSO in the intracellular solution is low (ideally <0.1%) to minimize its effects on channel gating.

  • Centrifuge the final working solution to pellet any undissolved peptide before filling the patch pipette.[12]

Cell Culture and Preparation
  • Culture cells expressing the Nav channel of interest under standard conditions.

  • Plate the cells onto glass coverslips at an appropriate density for patch-clamp recording 24-48 hours prior to the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

Electrophysiological Recording: Whole-Cell Patch-Clamp

The whole-cell patch-clamp configuration is ideal for introducing Ac-KIFMK-NH2 into the intracellular environment.[14]

4.3.1. Solutions:

Solution Reagent Concentration (mM)
Intracellular CsF or CsCl120
NaCl10
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.4
Extracellular NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5

Note: The pH of both solutions should be adjusted to 7.3-7.4 with CsOH (intracellular) or NaOH (extracellular), and the osmolarity should be adjusted to ~310-320 mOsm. Using Cesium (Cs+) in the intracellular solution helps to block endogenous potassium channels, which can contaminate the sodium current recordings.[15]

4.3.2. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution containing Ac-KIFMK-NH2 for at least 5-10 minutes before recording to ensure adequate peptide concentration within the cell.

Experimental Protocols and Data Analysis

The following voltage-clamp protocols are designed to investigate the effects of Ac-KIFMK-NH2 on fast and slow sodium channel inactivation kinetics.

Protocol 1: Investigating Fast Inactivation Kinetics

This protocol measures the voltage-dependence of steady-state fast inactivation.

Voltage-Clamp Protocol:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

  • Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

  • Immediately following each prepulse, apply a test pulse to a potential that elicits a peak sodium current (e.g., -10 mV).

Data Analysis:

  • Measure the peak inward current during the test pulse for each prepulse potential.

  • Normalize the peak currents to the maximum current obtained (typically after the most hyperpolarized prepulse).

  • Plot the normalized current as a function of the prepulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor (k). A shift in V1/2 in the presence of Ac-KIFMK-NH2 indicates a change in the voltage-dependence of fast inactivation.

Protocol 2: Investigating Recovery from Fast Inactivation

This protocol measures the time course of recovery from fast inactivation.

Voltage-Clamp Protocol:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a conditioning pulse to inactivate the channels (e.g., -10 mV for 20 ms).

  • Return the membrane potential to a recovery potential (e.g., -100 mV) for a variable duration (e.g., from 1 ms to 500 ms).

  • Apply a test pulse to -10 mV to measure the fraction of recovered channels.

Data Analysis:

  • Measure the peak inward current during the test pulse for each recovery duration.

  • Normalize the peak currents to the peak current elicited by a control pulse without a preceding conditioning pulse.

  • Plot the normalized current as a function of the recovery duration.

  • Fit the data with a single or double exponential function to determine the time constant(s) of recovery from fast inactivation.[16][17]

Protocol 3: Investigating Slow Inactivation Kinetics

This protocol measures the entry into and recovery from slow inactivation.

Voltage-Clamp Protocol for Entry into Slow Inactivation:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a long depolarizing prepulse (e.g., to -10 mV) for varying durations (e.g., from 100 ms to 30 s).[9]

  • Following the prepulse, apply a brief hyperpolarizing pulse (e.g., to -120 mV for 10 ms) to allow for recovery from fast inactivation.

  • Apply a test pulse to -10 mV to measure the fraction of channels not in the slow-inactivated state.

Voltage-Clamp Protocol for Recovery from Slow Inactivation:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a long depolarizing pulse (e.g., to -10 mV for 10 s) to induce slow inactivation.

  • Return the membrane potential to a recovery potential (e.g., -100 mV) for varying durations (e.g., from 100 ms to several minutes).

  • Apply a test pulse to -10 mV to measure the fraction of recovered channels.

Data Analysis:

  • For entry into slow inactivation, plot the normalized peak current as a function of the prepulse duration and fit with an exponential function to determine the time constant of entry into the slow-inactivated state.

  • For recovery from slow inactivation, plot the normalized peak current as a function of the recovery duration and fit with an exponential function to determine the time constant of recovery from the slow-inactivated state.

Protocol 4: Investigating Use-Dependent Block

This protocol assesses the cumulative block of sodium channels by Ac-KIFMK-NH2 during repetitive stimulation.

Voltage-Clamp Protocol:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).[1]

Data Analysis:

  • Measure the peak inward current for each pulse in the train.

  • Normalize the peak current of each pulse to the peak current of the first pulse.

  • Plot the normalized current as a function of the pulse number. A progressive decrease in the current amplitude indicates use-dependent block.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture C Whole-Cell Patch-Clamp A->C B Prepare Ac-KIFMK-NH2 & Recording Solutions B->C D Apply Voltage Protocols C->D E Measure Current Kinetics D->E F Fit Data & Determine Parameters E->F

Caption: Experimental workflow for studying sodium channel kinetics with Ac-KIFMK-NH2.

Mechanism_of_Action NaV Sodium Channel Open Open State NaV->Open Depolarization Fast_Inactivated Fast Inactivated State Open->Fast_Inactivated Endogenous IFM motif Slow_Inactivated Slow Inactivated State Open->Slow_Inactivated Prolonged Depolarization AcKIFMK Ac-KIFMK-NH2 AcKIFMK->Open Binds to open channel

Caption: Simplified model of Ac-KIFMK-NH2 interaction with the sodium channel.

Troubleshooting

Problem Possible Cause Solution
No effect of Ac-KIFMK-NH2- Incomplete dialysis of the peptide into the cell.- Peptide degradation or aggregation.- Allow for a longer dialysis time (10-15 minutes).- Prepare fresh peptide solutions daily.- Ensure proper storage of stock solutions at -20°C or -80°C.[6][11]- Centrifuge the working solution before use.[12]
Unstable recordings- Poor seal quality.- Cell health is compromised.- Use freshly prepared and filtered solutions.- Ensure the osmolarity of intracellular and extracellular solutions are well-matched.[18]- Use healthy, well-adhered cells for recording.
"Run-down" of sodium current- Gradual loss of channel function over time.- Include ATP and GTP in the intracellular solution to support cellular metabolism.[15]- Minimize the duration of the experiment.
Difficulty achieving a gigaohm seal- Dirty pipette tip or cell membrane.- Incorrect pipette resistance.- Use filtered solutions and clean glassware.- Ensure the cell culture is healthy and free of debris.- Optimize the pipette puller settings to achieve the desired resistance.[19]

Conclusion

Ac-KIFMK-NH2 is an invaluable tool for dissecting the complex mechanisms of sodium channel inactivation. By acting as a mimetic of the endogenous inactivation particle, it allows for detailed kinetic analysis of both fast and slow inactivation processes. The protocols outlined in this application note provide a robust framework for researchers to investigate the role of inactivation in both physiological and pathophysiological contexts, ultimately aiding in the development of novel therapeutics for sodium channelopathies.

References

  • Armstrong, C. M., & Bezanilla, F. (1977). Inactivation of the sodium channel. II. Gating current experiments. The Journal of general physiology, 70(5), 567–590.
  • Boccaccio, A., Latorre, R., & Oberhauser, A. (1999). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: effect of pore mutations that change ionic selectivity. The Journal of general physiology, 114(3), 315-330.
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
  • Eaholtz, G., Colvin, A., Leonard, D., Catterall, W. A., & Goldin, A. L. (1994).
  • Fleidervish, I. A., Lasser-Ross, N., Gutnick, M. J., & Ross, W. N. (2010). Na+ imaging reveals little difference in persistent Na+ current in layer 5 pyramidal neurons from control and epileptic rats. Journal of neurophysiology, 103(4), 1849-1857.
  • GenScript. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Kuo, C. C., & Bean, B. P. (1994).
  • Scientifica. (2017, November 29). Electrophysiology: What goes on the inside? Retrieved from [Link]

  • Tang, L., Kallen, R. G., & Horn, R. (1996). Block of inactivation-deficient cardiac Na+ channels by acetyl-KIFMK-amide. The Journal of general physiology, 108(2), 89-104.
  • Ulbricht, W. (2005). Sodium channel inactivation: molecular determinants and modulation. Physiological reviews, 85(4), 1271–1301.
  • West, J. W., Patton, D. E., Scheuer, T., Wang, Y., Goldin, A. L., & Catterall, W. A. (1992). A cluster of hydrophobic amino acid residues required for fast Na(+)-channel inactivation.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). What is going wrong with my IP solution for the patch-clamp? Retrieved from [Link]

  • Scientifica. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Goldin, A. L. (2003). Mechanisms of sodium channel inactivation. Current opinion in neurobiology, 13(3), 284-290.
  • Haeseler, G., Leuwer, M., & Piepenbrock, S. (2001). Structural requirements for voltage-dependent block of muscle sodium channels by phenol derivatives. British journal of pharmacology, 132(8), 1739–1748.
  • Hering, J., Zitt, C., & Glossmann, H. (2000). Modulation of slow inactivation in class A Ca2+ channels by β-subunits. The Journal of physiology, 528(Pt 2), 237–249.
  • Horn, R., & Vandenberg, C. A. (1984). Statistical properties of single sodium channels. The Journal of general physiology, 84(4), 505–534.
  • Lehmann-Horn, F., & Jurkat-Rott, K. (1999). Voltage-gated ion channels and hereditary disease. Physiological reviews, 79(4), 1317–1372.
  • Ruben, P. C., & Rayner, M. D. (1994). Effect of Alkali Metal Cations on Slow Inactivation of Cardiac Na+ Channels. The Journal of general physiology, 104(5), 881-903.
  • Starmer, C. F. (1987). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 52(3), 405–412.
  • Starkus, J. G., & Rayner, M. D. (1991). Fast and slow inactivation of sodium channels: effects of photodynamic modification by methylene blue. Biophysical journal, 60(5), 1101–1119.
  • Starkus, J. G., & Rayner, M. D. (1994). Interaction between Duration of Activity and Time Course of Recovery from Slow Inactivation in Mammalian Brain Na+Channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(11 Pt 1), 6331–6342.
  • Vilin, I. Y., & Ruben, P. C. (2001). Closed-state inactivation of cardiac, skeletal, and neuronal sodium channels is isoform specific. The Journal of general physiology, 117(5), 441-456.
  • Wang, S. Y., & Wang, G. K. (2003). A mechanosensitive K+ channel in heart cells. Activation by arachidonic acid. The Journal of general physiology, 121(4), 359-373.
  • Wood, J. N., & Baker, M. (2001). Voltage-gated sodium channels. Current opinion in pharmacology, 1(1), 17-23.
  • Yan, Z., Zhou, W., & Lingle, C. J. (2003). Inactivation of BK Channels by the NH2 Terminus of the β2 Auxiliary Subunit: An Essential Role of a Terminal Peptide Segment of Three Hydrophobic Residues. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(3), 820-830.
  • Yellen, G. (1997). Modulation of C-type inactivation by K+ at the potassium channel selectivity filter. The Journal of general physiology, 110(2), 147-156.
  • Yellen, G. (1998). The moving parts of voltage-gated ion channels. Quarterly reviews of biophysics, 31(3), 239–295.
  • Zagotta, W. N., Hoshi, T., & Aldrich, R. W. (1994). Shaker potassium channel gating. III: evaluation of kinetic models for activation. The Journal of general physiology, 103(2), 321–362.
  • Zhorov, B. S., & Tikhonov, D. B. (2004). Structural mechanism of voltage-gated sodium channel slow inactivation. Biophysical journal, 87(5), 2977-2987.

Sources

Application

Optimal Ac-KIFMK-NH2 Concentration for Macroscopic Current Recording: Application Note &amp; Protocol

Executive Summary The synthetic pentapeptide Ac-KIFMK-NH2 (acetyl-Lys-Ile-Phe-Met-Lys-amide) is a highly specialized pharmacological tool used to investigate the inactivation gating mechanisms of voltage-gated sodium cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic pentapeptide Ac-KIFMK-NH2 (acetyl-Lys-Ile-Phe-Met-Lys-amide) is a highly specialized pharmacological tool used to investigate the inactivation gating mechanisms of voltage-gated sodium channels (Nav). Designed to mimic the native isoleucine-phenylalanine-methionine (IFM) hydrophobic motif located on the intracellular loop connecting domains III and IV, this peptide acts as an exogenous "latch" to restore or modulate channel inactivation.

For robust macroscopic current recording via whole-cell patch-clamp techniques, the optimal intracellular concentration of Ac-KIFMK-NH2 is 1.0 mM [1]. This concentration ensures complete intracellular dialysis, saturates the inactivation gate receptor to overcome intrinsic gating deficits (such as those induced by α-scorpion toxins or F1489Q mutations), and provides a self-validating system to measure both fast and slow use-dependent block.

Mechanistic Grounding: The Dual-Blockade System

The application of 1.0 mM Ac-KIFMK-NH2 to the cytoplasmic face of Nav channels produces a dual-blockade phenomenon, which is highly dependent on the voltage protocol applied. Understanding the causality behind these two states is critical for interpreting macroscopic current data:

  • Fast Block (Intrinsic Inactivation Mimicry): During a single depolarizing voltage step, the peptide binds to the inactivation gate receptor. The flanking positively charged lysine (K) residues facilitate orientation, while the hydrophobic IFM core occludes the pore. This block is rapidly reversible upon repolarization (τ ≈ 0.9 ms at -80 mV) and experiences approximately 30% of the transmembrane electrical field (δ ≈ 0.3) [1].

  • Slow, Use-Dependent Block: When subjected to repetitive, strong depolarizations (>1 Hz), the peptide penetrates deeper into the pore, experiencing ~50% of the electrical field (δ ≈ 0.5). This state is far more stable than fast inactivation, requiring >90 seconds for half-maximal recovery at -80 mV, and closely resembles the mechanism of action of local anesthetics [1].

Using a 1.0 mM concentration is not arbitrary; it is a mathematically derived requirement. With a molecular weight of ~706 Da and a typical patch pipette access resistance of 1.6 MΩ, the diffusion time constant for Ac-KIFMK-NH2 is approximately 47.7 seconds. A 1.0 mM source concentration guarantees that a stable, saturating steady-state is reached within the cytoplasm after 8–12 minutes of dialysis, yielding >95% fractional block during use-dependent protocols [1].

G Nav Voltage-Gated Na+ Channel (Open State) FastBlock Fast Block Complex (Inactivation Gate Receptor) τ_recovery ≈ 0.9 ms Nav->FastBlock Single Depolarization (Mimics Intrinsic Inactivation) SlowBlock Slow Use-Dependent Block (Deep Pore Binding) τ_recovery > 90 s Nav->SlowBlock Repetitive Strong Depolarizations (>1 Hz) Peptide Ac-KIFMK-NH2 (1.0 mM) Intracellular Application Peptide->Nav Dialysis via Patch Pipette

Figure 1: Mechanistic pathways of Ac-KIFMK-NH2 inducing fast and slow block in Na_v channels.

Quantitative Data Summary

The following table summarizes the expected electrophysiological parameters when utilizing 1.0 mM Ac-KIFMK-NH2 in macroscopic current recordings. These metrics serve as a baseline for validating successful peptide delivery and channel interaction.

ParameterFast BlockSlow Use-Dependent Block
Primary Binding Site Inactivation Gate ReceptorDeep Pore
Voltage Dependence (δ) ~0.3~0.5
Recovery Time Constant (-80 mV) 0.9 ± 0.3 ms> 90 s
Fractional Current Remaining N/A (Rapid decay during pulse)0.03 ± 0.02 (>95% Block)
Optimal Stimulus Frequency Single Step> 1 Hz (Train of 10+ pulses)

Experimental Protocol: Whole-Cell Patch-Clamp Workflow

To ensure a self-validating experimental system, adhere strictly to the following step-by-step methodology for recording macroscopic Na+ currents.

Phase 1: Preparation of the Intracellular Solution
  • Reconstitution: Dissolve lyophilized Ac-KIFMK-NH2 in standard intracellular recording solution (e.g., CsF- or CsCl-based to block outward K+ currents) to a final concentration of 1.0 mM .

  • pH Adjustment: Verify and adjust the pH of the internal solution to 7.3 using CsOH. The net +2 charge of the peptide must not be compromised by improper pH buffering.

  • Storage: Keep the peptide solution on ice during the experiment to prevent proteolytic degradation.

Phase 2: Patch-Clamp Configuration
  • Pipette Fabrication: Pull borosilicate glass pipettes to achieve a tip resistance of 1.5–2.0 MΩ when filled with the 1.0 mM peptide solution.

  • Seal and Break-in: Form a >1 GΩ gigaseal and apply negative pressure to rupture the membrane, establishing the whole-cell configuration.

  • Series Resistance Compensation: Ensure the series resistance (Rs) remains < 2 MΩ. Compensate Rs by at least 50–70% using the amplifier circuitry to minimize voltage errors during large macroscopic sodium currents.

Phase 3: Intracellular Dialysis
  • Equilibration Window: Pause recording for 8 to 12 minutes post-break-in.

  • Validation: Do not begin voltage protocols until this window has elapsed. This ensures the ~48-second diffusion time constant has iterated enough times to reach a uniform 1.0 mM concentration within the cell soma.

Phase 4: Voltage Protocols & Data Acquisition
  • Fast Block Assessment:

    • Hold the cell at -80 mV.

    • Apply a single test pulse to 0 mV for 10 ms.

    • Expected Result: A rapid, time-dependent decay in the macroscopic current trace mimicking native fast inactivation.

  • Slow Use-Dependent Block Assessment:

    • Hold the cell at -80 mV.

    • Apply a conditioning train of 10 pulses to 0 mV (or up to +200 mV to drive the peptide deeper into the pore) for 10 ms each, at a frequency of 1 Hz or greater.

    • Follow immediately with a test pulse to 0 mV.

    • Expected Result: A cumulative decrease in peak current amplitude, leaving a fractional steady-state current of ~0.04.

  • Filtering: Low-pass filter the amplifier output through an 8-pole Bessel filter at 7 kHz to accurately capture the rapid kinetics of the Na+ tail currents.

Workflow Step1 1. Pipette Solution Prep Dissolve Ac-KIFMK-NH2 to 1.0 mM Step2 2. Whole-Cell Configuration Establish patch (Series Resistance < 2 MΩ) Step1->Step2 Step3 3. Intracellular Dialysis Wait 8-12 minutes for steady-state Step2->Step3 Step4 4. Voltage Protocol Execution Single step (Fast) or Pulse Train (Slow) Step3->Step4 Step5 5. Macroscopic Current Recording Low-pass filter at 7 kHz Step4->Step5

Figure 2: Step-by-step patch-clamp workflow for macroscopic current recording with Ac-KIFMK-NH2.

References

  • Eaholtz, G., Colvin, A., Leonard, D., Taylor, C., & Catterall, W. A. (1998). Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Journal of General Physiology, 111(2), 281-292.[Link]

Method

Advanced Application Note: Probing Sodium Channel Inactivation using Ac-KIFMK-NH2 in Inside-Out Excised Patches

Executive Summary & Mechanistic Framework The synthetic pentapeptide Ac-KIFMK-NH2 is a highly specialized pharmacological tool used to interrogate the fast inactivation mechanism of voltage-gated sodium (NaV) channels. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The synthetic pentapeptide Ac-KIFMK-NH2 is a highly specialized pharmacological tool used to interrogate the fast inactivation mechanism of voltage-gated sodium (NaV) channels. The peptide sequence mimics the endogenous IFM (Isoleucine-Phenylalanine-Methionine) motif located in the intracellular loop between domains III and IV of the NaV channel, which serves as the native fast inactivation gate.

When applied to the cytoplasmic face of the channel, Ac-KIFMK-NH2 induces two distinct modes of channel block:

  • Fast Block: A rapid, bimolecular reaction where the peptide binds to the open state of the channel, mimicking intrinsic fast inactivation. This requires the presence of two positive charges (provided by the flanking Lysine/K residues) and a flexible conformation.

  • Slow, Use-Dependent Block: A cumulative reduction in current during repetitive, high-frequency depolarizations (>1 Hz). This deeper pore-binding mechanism kinetically resembles the action of local anesthetics.

Mechanism Rest Resting State (Closed) Open Open State (Depolarized) Rest->Open Depolarization Open->Rest Repolarization Fast Fast Blocked State (Inactivation Gate) Open->Fast Ac-KIFMK-NH2 (Fast Bimolecular) Fast->Open Repolarization (τ=0.9ms) Slow Slow Blocked State (Deep Pore) Fast->Slow Repetitive Pulses (>1 Hz) Slow->Rest Slow Recovery (>90s)

State-dependent block of Nav channels by Ac-KIFMK-NH2.

Causality in Experimental Design: Why Inside-Out Patches?

While whole-cell patch-clamp configurations are standard for macroscopic current recordings, they are fundamentally flawed for Ac-KIFMK-NH2 kinetic studies. Dialyzing a ~706 Da peptide through a patch pipette into the whole-cell cytoplasm introduces a diffusion delay (often >4-10 minutes to reach steady-state) and creates localized concentration gradients.

The Inside-Out Advantage: Excising the membrane patch in the inside-out configuration directly exposes the intracellular face of the NaV channels to the bath solution.

  • Causality: This allows for instantaneous, precisely controlled application and washout of the peptide via a rapid perfusion system. It eliminates diffusion artifacts, ensuring that the observed kinetics (e.g., the 0.9 ms recovery time constant) are true biophysical properties of the peptide-receptor interaction, not diffusion limits.

  • Target Isolation: To prevent the endogenous IFM motif from competing with Ac-KIFMK-NH2, experiments must be conducted on mutant channels lacking fast inactivation (e.g., the F1489Q mutation) or in the presence of an α-scorpion toxin (e.g., LqTx) that slows intrinsic inactivation.

The Self-Validating Experimental System

To ensure trustworthiness, this protocol is designed as a self-validating system . Every recording must satisfy three internal checkpoints:

  • Pre-Peptide Baseline Stability: The excised patch must show stable, non-inactivating macroscopic currents for at least 2 minutes prior to peptide application.

  • P/4 Leak Subtraction: Symmetrical hyperpolarizing pulses must be used to subtract linear leak and capacitive transients, ensuring the isolated signal is purely NaV mediated.

  • Post-Washout Recovery: Following peptide application, the bath must be perfused with peptide-free buffer. Data is only deemed valid if the macroscopic current recovers to ≥90% of the pre-peptide baseline, ruling out patch rundown or irreversible channel degradation.

Protocol S1 1. Cell Preparation Mutant Nav (F1489Q) S2 2. Giga-ohm Seal >1 GΩ Resistance S1->S2 S3 3. Patch Excision Inside-Out Formation S2->S3 S4 4. Baseline Validation Ensure No Inactivation S3->S4 S5 5. Peptide Perfusion Apply Ac-KIFMK-NH2 S4->S5 S6 6. Kinetic Recording Fast & Slow Block S5->S6

Inside-out patch clamp workflow for Ac-KIFMK-NH2 application.

Step-by-Step Electrophysiological Protocol

Step 1: Solution Preparation
  • Pipette Solution (Extracellular mimic): 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

  • Bath Solution (Intracellular mimic): 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.3 with CsOH.

    • Causality Note: CsF is utilized instead of KCl to block endogenous outward potassium currents, while Fluoride (F-) significantly enhances the mechanical stability of the excised patch.

  • Peptide Preparation: Dissolve Ac-KIFMK-NH2 in the Bath Solution to a working concentration of 1.0 mM (or a range of 10 μM – 2 mM for dose-response curves). Note: Ac-KIFMK-NH2 has been shown to lack off-target kinase inhibition, ensuring high specificity for NaV channels.

Step 2: Seal Formation and Excision
  • Position the patch pipette (resistance 1.5–2.5 MΩ) over a cell expressing the mutant NaV channels.

  • Apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).

  • Compensate for fast pipette capacitance.

  • Swiftly withdraw the pipette to excise the membrane patch. The exposure to the low-calcium, high-EGTA bath solution will cause the vesicle to burst, forming an inside-out patch .

Step 3: Electrophysiological Recording
  • Holding Potential: Maintain the patch at a holding potential of -80 mV.

  • Fast Block Protocol: Apply a single test pulse to 0 mV for 10 ms. In the presence of the peptide, observe the rapid decay of the macroscopic current (mimicking fast inactivation).

  • Use-Dependent Block Protocol: Apply a train of 10 conditioning pulses to 0 mV (10 ms duration) at a frequency of 10 Hz. Measure the cumulative decrease in peak current amplitude across the train.

  • Recovery Protocol: To measure the recovery time constant (τ), apply a two-pulse protocol: a depolarizing prepulse, followed by a variable interpulse interval at -120 mV, and a subsequent test pulse to 0 mV.

Quantitative Benchmarks & Data Interpretation

The following table summarizes the expected kinetic and pharmacological parameters when applying Ac-KIFMK-NH2 to inside-out patches containing inactivation-deficient NaV channels.

ParameterExpected ValueExperimental ConditionBiological Significance
Apparent Affinity (Kd) ~33 μMSingle depolarizing pulse to 0 mVIndicates high-affinity binding of the IFM motif to the open-state receptor.
Fast Block Recovery (τ) 0.9 ± 0.3 msRepolarization to -80 mVDemonstrates the rapidly reversible nature of the superficial inactivation gate complex.
Fast Block Recovery (τ) 0.3 ± 0.1 msRepolarization to -140 mVHighlights the voltage-dependence of peptide unbinding from the receptor.
Slow Block Recovery (τ) > 90 secondsRepolarization to -80 mV after 10 Hz trainSuggests a distinct, highly stable complex formed by deep pore penetration during repetitive use.

Troubleshooting & Artifact Mitigation

  • Loss of Seal During Excision: If the seal drops below 500 MΩ upon withdrawal, discard the patch. Ensure the bath solution contains sufficient EGTA (10 mM) to chelate ambient calcium, which prevents vesicle resealing.

  • Incomplete Fast Block: If the fractional steady-state current remains high despite 1.0 mM peptide application, verify the peptide sequence. The flanking Lysines (K) are strictly required; constrained cyclic variants (e.g., cyclic-KIFMK) fail to produce fast block due to lack of conformational flexibility .

  • Current Rundown vs. Slow Block: To differentiate true use-dependent slow block from patch rundown, halt the pulse train and wait 3-5 minutes at -80 mV. True use-dependent block will slowly recover, whereas patch rundown is irreversible.

References
  • Eaholtz, G., Colvin, A., Leonard, D., Taylor, C., & Catterall, W. A. (1999). Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Journal of General Physiology, 113(2), 279-294.[Link]

  • Eaholtz, G., Scheuer, T., & Catterall, W. A. (1994). Restoration of inactivation and block of open sodium channels by an inactivation gate peptide. Science, 265(5171), 508-510.[Link]

  • Kuroda, Y., Hirose, M., & Handa, T. (2006). Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro. British Journal of Pharmacology, 147(4), 402-411.[Link]

Application

Application Note: Ac-Lys-Ile-Phe-Met-Lys-NH2 as a Structural Probe for Local Anesthetic Binding Sites

Executive Summary The synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) , derived from the III-IV cytoplasmic linker of the voltage-gated sodium channel (Nav), is a highly specialized molecular tool. Origi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) , derived from the III-IV cytoplasmic linker of the voltage-gated sodium channel (Nav), is a highly specialized molecular tool. Originally designed to mimic the intrinsic inactivation gate of Nav channels, it has emerged as a critical structural probe for mapping local anesthetic (LA) binding pockets. Because the Nav III-IV linker shares striking sequence homology with the activation loop of the Insulin Receptor (IR), Ac-KIFMK-NH2 can be utilized to investigate conserved LA receptor sites across diverse protein families, bridging neurophysiology and cellular signaling.

This application note provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols for utilizing Ac-KIFMK-NH2 in electrophysiological and biochemical assays.

Mechanistic Overview: Dual-Target Probing

The utility of Ac-KIFMK-NH2 stems from its central hydrophobic core—Isoleucine, Phenylalanine, and Methionine (IFM)—flanked by positively charged Lysine residues. This specific conformation allows the peptide to act on two distinct but structurally related targets:

  • Voltage-Gated Sodium Channels (Nav): When applied to the intracellular face of Nav channels, Ac-KIFMK-NH2 induces two distinct pharmacological effects. First, it produces a fast block that directly mimics the intrinsic fast inactivation process by binding to the III-IV linker receptor. Second, during repetitive depolarizations, it induces a slow, use-dependent block by binding deeper within the inner pore cavity—a site that directly overlaps with the classical local anesthetic receptor[1].

  • Insulin Receptor (IR) Kinase: The Nav III-IV linker shares significant amino acid sequence homology with the autophosphorylation activation loop of the IR β -subunit. Consequently, Ac-KIFMK-NH2 acts as a pseudosubstrate that inhibits insulin-stimulated autophosphorylation. Local anesthetics like lidocaine competitively inhibit this exact same process, confirming that the LA binding site is structurally conserved between the Nav channel pore and the IR kinase domain [2].

Interaction Pathway Diagram

G Probe Ac-KIFMK-NH2 Probe Nav Nav Channel (Inactivation-Deficient) Probe->Nav Intracellular Dialysis IR Insulin Receptor (IR) Beta Subunit Probe->IR In vitro Kinase Assay FastBlock Fast Block (Inactivation Gate) Nav->FastBlock Binds III-IV Linker SlowBlock Use-Dependent Block (LA Receptor Site) Nav->SlowBlock Binds Inner Cavity IRBlock Inhibits Autophosphorylation IR->IRBlock Binds Activation Loop Lidocaine Local Anesthetics (e.g., Lidocaine) Lidocaine->SlowBlock Competes for Site Lidocaine->IRBlock Competes for Site

Fig 1: Binding pathways of Ac-KIFMK-NH2 and competitive overlap with local anesthetics.

Quantitative Data Presentation

To establish baseline expectations for your assays, the following table summarizes the comparative kinetic and inhibitory parameters of Ac-KIFMK-NH2 versus Lidocaine across both Nav and IR targets.

Parameter / TargetAc-KIFMK-NH2Lidocaine (Lignocaine)Mechanistic Implication
Nav Fast Block ( τ at 0 mV) ~0.9 ms (at 1.0 mM)N/A (Does not mimic gate)Peptide specifically restores intrinsic fast inactivation.
Nav Use-Dependent Block High (Frequency-dependent)High (Frequency-dependent)Both molecules access the overlapping inner cavity LA site.
IR Autophosphorylation IC 50​ ~0.4 - 4.0 mM~40 mMPeptide has higher affinity for the IR activation loop than LA.
Reversibility (Nav Washout) Fast ( τ ~0.9 ms at -80 mV)Moderate to SlowPeptide binding is highly dynamic compared to classical LAs.

Experimental Protocols

Protocol 1: Electrophysiological Probing of Nav Local Anesthetic Sites

Causality Check: To accurately measure the fast block induced by Ac-KIFMK-NH2, the channel's intrinsic fast inactivation must be disabled. If intact, the native inactivation particle will outcompete the peptide. Therefore, this protocol utilizes an inactivation-deficient mutant (e.g., Nav1.2 F1489Q) or wild-type channels modified by α -scorpion toxin (LqTx) [1].

Reagents & Equipment:

  • Patch-clamp rig (Whole-cell configuration).

  • Intracellular solution containing 1.0 mM Ac-KIFMK-NH2.

  • Extracellular solution containing 100 nM LqTx (if using wild-type Nav) and varying concentrations of Lidocaine (0.1 - 1.0 mM).

Step-by-Step Methodology:

  • Baseline Establishment: Establish whole-cell configuration using a peptide-free intracellular solution. Apply a test pulse from a holding potential of -80 mV to 0 mV for 10 ms. Record the non-inactivating macroscopic sodium current.

  • Peptide Dialysis: Rupture the patch using an intracellular pipette backfilled with 1.0 mM Ac-KIFMK-NH2. Allow 8–12 minutes for complete cellular dialysis. Access resistance ( Ra​ ) should remain stable (< 2 M Ω ).

  • Fast Block Measurement: Apply a single test pulse to 0 mV. You will observe a time-dependent decay in the current, representing the peptide mimicking the fast inactivation gate. Calculate the decay time constant ( τ ).

  • Use-Dependent Block (LA Site Probing): Apply a train of 10 conditioning pulses to +100 mV (2 ms duration) at a frequency of 10 Hz, followed by a test pulse to 0 mV. The cumulative decrease in peak current isolates the slow, use-dependent block at the LA receptor site.

  • Self-Validation (Competitive Displacement): Perfuse the extracellular bath with 1.0 mM Lidocaine. Repeat the 10 Hz pulse train. If Ac-KIFMK-NH2 and Lidocaine share the same binding pocket, the fractional use-dependent block will not be purely additive; competitive kinetics will alter the steady-state block, validating the shared receptor site.

Protocol 2: Biochemical Probing of IR Autophosphorylation Sites

Causality Check: Because the Nav III-IV linker and the IR activation loop share structural homology, confirming that Ac-KIFMK-NH2 inhibits IR autophosphorylation validates the peptide as a universal structural probe for LA binding pockets across different protein classes [2].

Reagents & Equipment:

  • Purified Insulin Receptor (IR) protein (1 μ g per reaction).

  • Insulin (100 nM).

  • Incubation Buffer: 50 mM HEPES (pH 7.4), 125 mM NaCl, 10 mM MgCl 2​ , 5 mM MnCl 2​ , 0.2 mM ATP.

  • Ac-KIFMK-NH2 (0.4 mM and 4.0 mM stocks).

  • Lidocaine (4.0 mM and 40 mM stocks).

  • Anti-phosphotyrosine primary antibody.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 μ L reaction volume, combine the Incubation Buffer, 1 μ g of purified IR, and 100 nM Insulin.

  • Probe Introduction: Divide the reaction into three cohorts:

    • Cohort A (Control): Vehicle only.

    • Cohort B (Peptide Probe): Add Ac-KIFMK-NH2 to a final concentration of 4.0 mM.

    • Cohort C (LA Control): Add Lidocaine to a final concentration of 40 mM.

  • Kinase Activation: Incubate all tubes at 37°C for exactly 10 minutes to allow for insulin-stimulated autophosphorylation.

  • Termination & Separation: Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes. Resolve the proteins using SDS-PAGE.

  • Western Blotting: Transfer to a nitrocellulose membrane and probe with an anti-phosphotyrosine antibody.

  • Self-Validation (Dephosphorylation Control): To ensure the peptide is blocking phosphorylation (LA-like behavior) rather than actively dephosphorylating the receptor, run a parallel assay where IR is pre-phosphorylated with insulin for 10 minutes before adding Ac-KIFMK-NH2. The phosphorylation signal should remain high, proving the peptide blocks the active site access rather than acting as a phosphatase.

References

  • Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Journal of General Physiology.[Link]

  • Suppression of insulin signalling by a synthetic peptide KIFMK suggests the cytoplasmic linker between DIII-S6 and DIV-S1 as a local anaesthetic binding site on the sodium channel. British Journal of Pharmacology.[Link]

Method

Application Note: Measuring Use-Dependent Block of Sodium Channels with Ac-KIFMK-NH2 in HEK293 Cells

Executive Summary This application note provides a comprehensive, causality-driven methodology for measuring the use-dependent block of voltage-gated sodium channels (Nav) using the synthetic pentapeptide Ac-KIFMK-NH2. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, causality-driven methodology for measuring the use-dependent block of voltage-gated sodium channels (Nav) using the synthetic pentapeptide Ac-KIFMK-NH2. Designed for electrophysiologists and drug discovery scientists, this guide details the mechanistic rationale, precise whole-cell patch-clamp protocols, and analytical frameworks required to accurately quantify deep-pore peptide interactions in heterologous expression systems like HEK293 cells.

Mechanistic Background & Rationale

Voltage-gated sodium channels undergo rapid intrinsic inactivation, a process mediated by the intracellular loop connecting domains III and IV. The core of this inactivation gate is a highly conserved hydrophobic motif: Isoleucine-Phenylalanine-Methionine (IFM)[1].

Ac-KIFMK-NH2 (acetyl-Lys-Ile-Phe-Met-Lys-amide) is a synthetic peptide mimetic of this IFM motif. When applied to the cytoplasmic face of Nav channels, it induces two distinct pharmacological phenomena:

  • Fast Block: The peptide binds to the inactivation gate receptor, mimicking the channel's intrinsic fast inactivation during a single depolarization[1].

  • Slow, Use-Dependent Block: Driven by repetitive, high-frequency depolarizations, the peptide penetrates deeper into the channel pore, kinetically and structurally mirroring the block produced by local anesthetics (LAs)[1].

Mechanism Peptide Ac-KIFMK-NH2 (Cytoplasmic) FastBlock Fast Block (Inactivation Gate Receptor) Peptide->FastBlock Single Pulse SlowBlock Slow Use-Dependent Block (Deep Pore Binding) Peptide->SlowBlock High-Freq Pulses (>1 Hz) Nav Nav Channel (Open State) FastBlock->Nav Mimics Intrinsic Inactivation SlowBlock->Nav Local Anesthetic-like Block

Diagram 1: Dual binding mechanism of Ac-KIFMK-NH2 on Nav channels.

Experimental Design & Causality

To build a self-validating experimental system, every variable must be strictly controlled based on the biophysics of the channel and the peptide:

  • Cellular Model (HEK293): HEK293 cells are selected because they lack a significant endogenous Nav background, ensuring that recorded macroscopic currents are exclusively from the transfected channel of interest. Their morphology also allows for low access resistance ( Ra​ ) gigaseals, which is critical for rapid intracellular dialysis.

  • Isolating the Peptide Effect (Removing Intrinsic Inactivation): The intrinsic tethered IFM gate has a massive local concentration advantage over any applied soluble peptide. To observe Ac-KIFMK-NH2 block, the channel's intrinsic inactivation must be disabled. This is achieved either by mutating the channel (e.g., F1489Q) or by applying an α -scorpion toxin like Leiurus quinquestriatus toxin (LqTx) to the extracellular bath[1].

  • Intracellular Delivery & Diffusion Kinetics: Ac-KIFMK-NH2 acts exclusively from the cytoplasmic side. It must be delivered via the patch pipette. Because the peptide has a molecular weight of ~706 Da, it cannot equilibrate instantly. Based on the diffusional exchange models established by Pusch and Neher, steady-state intracellular concentration requires approximately 4 to 5 minutes of dialysis after membrane rupture, dictated by the access resistance and cell capacitance[1],[2].

Step-by-Step Protocol

Cell Culture & Transfection
  • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

  • Transiently transfect cells with the target Nav α -subunit (and auxiliary β -subunits if required) using lipofection.

  • Plate cells on glass coverslips at low density to allow for single-cell patch clamping 24–48 hours post-transfection.

Electrophysiological Setup & Solutions
  • Extracellular Bath Solution: Standard physiological saline (e.g., 140 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Crucial Addition: Add 100 nM LqTx to the bath to slow intrinsic inactivation[1].

  • Intracellular Pipette Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3.

  • Peptide Preparation: Dissolve Ac-KIFMK-NH2 to a final concentration of 1.0 mM directly into the intracellular solution. Filter through a 0.22 µm syringe filter before use.

Intracellular Dialysis & Equilibration
  • Pull borosilicate glass pipettes to a resistance of 1.5–2.5 MΩ.

  • Form a gigaseal (>1 GΩ) and apply brief negative pressure to achieve the whole-cell configuration.

  • Wait 4 to 5 minutes holding at -80 mV. Causality: This waiting period is mathematically required to allow the 706 Da Ac-KIFMK-NH2 peptide to diffuse from the pipette and reach a uniform 1.0 mM steady-state concentration within the cytosol[1],[2]. Monitor Ra​ continuously; it must remain stable (<5 MΩ) to ensure unhindered diffusion.

Voltage Stimulation Protocol

To isolate the slow, use-dependent block from the fast block, a specific high-frequency voltage train is required.

Protocol Step1 1. Whole-Cell Configuration Dialyze 1.0 mM Ac-KIFMK-NH2 Step2 2. Holding Potential (Hold at -80 mV) Step1->Step2 Step3 3. Conditioning Pulse Train (10 to 100 pulses to 0 mV, 10 ms, >1 Hz) Step2->Step3 Step3:e->Step3:e Repetitive Stimulation Step4 4. Test Pulse (Step to 0 mV for 10 ms) Step3->Step4 Step5 5. Measure Peak Current (Calculate Fractional Decrease) Step4->Step5

Diagram 2: Voltage protocol workflow for measuring use-dependent block.

  • Baseline Measurement: From a holding potential of -80 mV, apply a single test pulse to 0 mV for 10 ms. Record the peak current ( Ibaseline​ ).

  • Conditioning Train: Apply a train of 10 to 100 conditioning pulses (step to 0 mV for 10 ms) at a frequency of 2 Hz to 10 Hz . Causality: High frequencies (>1 Hz) are mandatory because the peptide requires the channel to be in the open state to access the deep pore. If the frequency is too low, the peptide will simply unbind during the closed state between pulses[1].

  • Test Pulse: Immediately following the train, apply a final test pulse to 0 mV for 10 ms. Record the peak current ( Itest​ ).

Data Analysis & Expected Outcomes

Quantify the use-dependent block by calculating the fractional current remaining:

FractionalCurrent=Ibaseline​Itest​​

A cumulative decrease in the peak current amplitude across the pulse train confirms use-dependent block. Control cells (no peptide, but with LqTx) should yield a fractional current near 0.99, confirming that the current rundown is strictly peptide-mediated[1].

Summary of Ac-KIFMK-NH2 Blocking Modalities
FeatureFast BlockSlow, Use-Dependent Block
Binding Target Inactivation Gate ReceptorInner Pore (Local Anesthetic Site)
Stimulus Requirement Single depolarizing pulseRepetitive high-frequency pulses (>1 Hz)
Kinetics Milliseconds ( τrecovery​ ~0.9 ms)Seconds / Cumulative over multiple pulses
Voltage Dependence MildStrong (requires strong depolarization)
Physiological Mimicry Intrinsic fast inactivationLocal anesthetic (LA) pharmacological block

References

  • Eaholtz, G., Colvin, A., Leonard, D., Taylor, C., & Catterall, W. A. (1999). Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Journal of General Physiology. URL: [Link]

  • Pusch, M., & Neher, E. (1988). Rates of diffusional exchange between small cells and a measuring patch pipette. Pflügers Archiv. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ac-KIFMK-NH2 Solubility in Trifluoroethanol (TFE)

Welcome to the Technical Support Center. This guide is engineered for structural biologists, biochemists, and drug development professionals working with the synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for structural biologists, biochemists, and drug development professionals working with the synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) .

Originally designed as a mimetic of the1 from the sodium channel inactivation gate[1], this peptide is frequently analyzed using Circular Dichroism (CD) or NMR in the presence of 2,2,2-Trifluoroethanol (TFE) to 2[2]. However, users frequently encounter severe solubility issues, gelation, or precipitation when introducing this peptide to TFE. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Mechanistic Causality: The Physics of Ac-KIFMK-NH2 in TFE

To troubleshoot solubility, we must first understand the causality of the precipitation. The solubility failure of Ac-KIFMK-NH2 in TFE is driven by three intersecting physicochemical factors:

  • Dielectric Suppression and Ion Pairing : Pure TFE has a low dielectric constant (ε ≈ 26.7) compared to water (ε ≈ 80.1). Ac-KIFMK-NH2 carries a net +2 charge at neutral pH due to its flanking Lysine residues. In pure TFE, these charges are poorly solvated. Furthermore, synthetic peptides are typically delivered as trifluoroacetate (TFA) salts. In a low-dielectric environment, 3 with the Lysine cations, drastically reducing the peptide's global solubility[3].

  • Solvent-Induced Aggregation : TFE is a strong structure-inducing solvent. It acts as a potent hydrogen-bond donor but a weak acceptor, displacing water from the peptide backbone and 4[4]. While this stabilizes α-helices at optimal concentrations, applying 100% TFE to the highly hydrophobic core (Ile-Phe-Met) of Ac-KIFMK-NH2 often forces intermolecular β-sheet formation, leading to 5[5].

  • The "Hydrophobic Core" Clash : The IFM motif is inherently hydrophobic and designed to 6 in the sodium channel[6]. When the flanking Lysines lose their hydration shell in pure TFE, the IFM cores of adjacent peptides hydrophobically collapse together.

Physicochemical Parameters Influencing Solvation
ParameterValue / CharacteristicImpact on Solubility in TFE
Peptide Sequence Ac-KIFMK-NH2Amphipathic; the highly hydrophobic core (IFM) drives aggregation if flanking residues are not solvated.
Net Charge (pH 7) +2 (Flanking Lysines)Requires a high-dielectric solvent (like water) for proper charge solvation.
TFE Dielectric Constant ~26.7 (vs. Water: 80.1)Lowers charge shielding; dramatically promotes hydrophobic ion-pairing.
TFE H-bond Potential Strong H-bond donorDisplaces water, forcing peptide backbone into secondary structures (α-helix or β-sheet).
Typical Counterion Trifluoroacetate (TFA⁻)Forms tight, hydrophobic ion pairs with Lysines in TFE, reducing global solubility.
Pathway Visualization

G Start Lyophilized Ac-KIFMK-NH2 (TFA Salt) Path1 Add 100% TFE Start->Path1 Path2 Add Aqueous Buffer (pH 7) Start->Path2 Aggreg Intermolecular H-bonding (Charge Desolvation) Path1->Aggreg Solv Charge Solvation (Random Coil) Path2->Solv Precip β-Sheet Aggregation (Insoluble Gel/Precipitate) Aggreg->Precip AddTFE Titrate TFE (30-50% v/v) Solv->AddTFE Stable Intramolecular H-bonding (Stable α-Helix / Soluble) AddTFE->Stable

Solvation pathways of Ac-KIFMK-NH2: 100% TFE induces aggregation, while aqueous titration stabilizes.

Troubleshooting FAQs

Q1: My Ac-KIFMK-NH2 peptide immediately formed a cloudy suspension/gel when I added 100% TFE. Can I rescue it? A: Yes, but you must alter the solvent polarity. The cloudiness is caused by 5[5]. Do not heat the sample excessively, as the Methionine (Met) residue is prone to oxidation. Instead, lyophilize the sample to remove the TFE, then reconstitute it first in a highly polar aqueous buffer (e.g., 50 mM phosphate buffer, pH 7) to fully solvate the Lysine residues before titrating in TFE to your target concentration[7].

Q2: Does the counterion from peptide synthesis matter for TFE solubility? A: Absolutely. Most custom peptides are synthesized via solid-phase procedures and cleaved using TFA, leaving the peptide as a TFA salt[8]. The TFA counterion is highly hydrophobic and forms strong electrostatic associations with the Lysine side chains. In TFE,9[9]. Exchanging the TFA counterion for a more hydrophilic chloride (HCl) or acetate salt can significantly improve solubility in fluorinated solvents.

Q3: What is the optimal TFE concentration for structural studies (CD/NMR) of Ac-KIFMK-NH2? A: Literature indicates that TFE concentrations between 30% and 50% (v/v) in aqueous buffer are optimal for2 of IFM-motif peptides without crossing the threshold into insolubility[2]. Exceeding 50% TFE often yields diminishing returns for structural stabilization while exponentially increasing the risk of aggregation.

Self-Validating Experimental Protocols
Protocol 1: Two-Step Aqueous-to-TFE Solubilization Workflow

Purpose: To achieve a clear, monomeric solution of Ac-KIFMK-NH2 in a TFE/Water mixture suitable for CD or NMR spectroscopy.

  • Equilibration : Allow the lyophilized Ac-KIFMK-NH2 vial to reach room temperature in a desiccator to prevent condensation, which can cause localized aggregation.

  • Aqueous Solvation : Add sterile, degassed aqueous buffer (e.g., 10 mM Potassium Phosphate, pH 7.0) to the peptide to achieve a concentration 2x your final desired concentration. (Note: Degassing is critical to prevent Methionine oxidation).

  • Dissolution : Vortex gently. If the peptide is stubborn, sonicate in a water bath for 1-2 minutes.

  • Validation Checkpoint 1 : Shine a laser pointer through the vial in a dark room. If the beam path is visible (Tyndall effect), micro-aggregates are present. Do not proceed to TFE titration until the solution is optically clear.

  • TFE Titration : Slowly add pure TFE dropwise while gently vortexing the solution until you reach the desired final volume (e.g., a 50/50 v/v mix). Causality note: Dropwise addition prevents localized high-TFE microenvironments that trigger irreversible nucleation.

Protocol 2: Counterion Exchange (TFA to HCl) via Lyophilization

Purpose: To remove hydrophobic TFA counterions that hinder TFE solubility.

  • Dissolution : 10 at 1 mg/mL[10].

  • Acidification : Add 100 mM HCl to achieve a final HCl concentration of 2 to 10 mM. (Do not exceed 10 mM to avoid peptide degradation).

  • Incubation : Allow the solution to stand at room temperature for 2 minutes to facilitate the protonation exchange.

  • Lyophilization : Flash-freeze the solution in liquid nitrogen and lyophilize overnight. The volatile TFA will sublimate, leaving the peptide as an HCl salt.

  • Validation Checkpoint 2 : Post-lyophilization, weigh the peptide. A mass reduction of ~10-15% is expected due to the molecular weight difference between TFA (114 Da) and HCl (36 Da) counterions. The resulting powder should appear fluffy and white, not glassy.

Sources

Optimization

Overcoming rapid degradation of Ac-KIFMK-NH2 peptide in vitro

Welcome to the technical support resource for the Ac-KIFMK-NH2 peptide. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this peptide in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the Ac-KIFMK-NH2 peptide. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this peptide in their in vitro experiments. We will explore the root causes of its degradation and provide robust, field-tested troubleshooting strategies and detailed protocols to ensure the integrity and activity of your peptide.

Introduction to Ac-KIFMK-NH2 and the Challenge of In Vitro Instability

The Ac-KIFMK-NH2 is a synthetic pentapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are crucial as they are known to significantly reduce degradation by aminopeptidases and carboxypeptidases, respectively, compared to their unmodified counterparts with free N-terminal amines or C-terminal carboxylic acids.[1][2] However, despite these protective end-caps, the peptide's internal sequence—Lys-Ile-Phe-Met-Lys—remains susceptible to degradation, which can compromise experimental results by reducing its effective concentration and biological activity.

This guide provides a systematic approach to diagnosing and overcoming the rapid degradation of Ac-KIFMK-NH2 in various in vitro systems.

Part 1: Understanding the Problem - Primary Degradation Pathways

Rapid loss of peptide activity is typically attributable to two main culprits: enzymatic and chemical degradation. Understanding these pathways is the first step in effective troubleshooting.

Enzymatic Degradation: The Usual Suspect

In most biological experiments, particularly those involving cell culture media, serum, or cell lysates, the primary cause of peptide degradation is enzymatic activity.[3] Peptidases and proteases, which are enzymes that cleave peptide bonds, are ubiquitous in these systems.

  • Source of Enzymes: These enzymes can be secreted by cells into the culture medium or released from cells during lysis.[1][2] Common sources include mesenchymal stem cells (hMSCs), human umbilical vein endothelial cells (hUVECs), and macrophages.[1][2] Plasma and serum are also rich in a multitude of circulating proteases.[3][4]

  • Likely Cleavage Sites in Ac-KIFMK-NH2: The peptide sequence contains multiple potential cleavage sites for common proteases:

    • Lysine (K): The presence of two lysine residues makes the peptide a prime target for trypsin-like serine proteases, which cleave on the C-terminal side of lysine and arginine.

    • Phenylalanine (F): This aromatic amino acid is a recognition site for chymotrypsin-like serine proteases.

    • Internal Bonds: Other endo- and exo-peptidases can cleave internal peptide bonds, though the terminal modifications offer some protection.[1]

Chemical Degradation: The Hidden Saboteur

While less common than enzymatic breakdown in biological assays, chemical instability can still contribute to the loss of active peptide, especially under suboptimal storage or experimental conditions.[5]

  • Oxidation: The Methionine (Met) residue in the sequence is highly susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This can be catalyzed by trace metal ions in buffers or exposure to atmospheric oxygen, particularly at non-neutral pH.[5]

  • Hydrolysis: At non-optimal pH (acidic or alkaline conditions), the peptide backbone can undergo hydrolysis.[5] While the terminal caps provide some stability, prolonged incubation in harsh pH conditions can lead to cleavage.

  • Deamidation: Though the peptide does not contain the most susceptible residues like Asparagine (Asn) or Glutamine (Gln), this pathway of degradation is a common issue for many peptides.[6][7][8]

Below is a diagram illustrating the potential degradation points of the Ac-KIFMK-NH2 peptide.

cluster_peptide Ac-KIFMK-NH2 Peptide Structure cluster_degradation Potential Degradation Pathways cluster_enzymes Enzyme Targets cluster_chemical_issues Chemical Stressors peptide Ac-K I F M K-NH2 enzymatic Enzymatic Degradation (Proteases/Peptidases) trypsin Trypsin-like (cleaves after K) enzymatic->trypsin chymotrypsin Chymotrypsin-like (cleaves after F) enzymatic->chymotrypsin chemical Chemical Degradation oxidation Oxidation (at Methionine) chemical->oxidation hydrolysis Hydrolysis (non-optimal pH) chemical->hydrolysis trypsin->peptide:n trypsin->peptide:c chymotrypsin->peptide:F oxidation->peptide:M

Caption: Potential enzymatic and chemical degradation sites on the Ac-KIFMK-NH2 peptide.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Q1: My experiment is yielding inconsistent or weaker-than-expected results. How can I confirm if my Ac-KIFMK-NH2 peptide is degrading?

Answer: Direct measurement is the only way to be certain. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows you to quantify the amount of intact peptide remaining over time and identify degradation fragments.

Troubleshooting Steps:

  • Establish a Baseline: Prepare a stock solution of your peptide in a pure, stable solvent (e.g., DMSO or sterile water). Immediately analyze a sample via HPLC-MS to get the "Time 0" chromatogram and mass spectrum for the intact peptide.

  • Mimic Experimental Conditions: Incubate the peptide in your experimental medium (e.g., cell culture media with 10% FBS) at the standard temperature (e.g., 37°C).

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours). Stop any further degradation in the aliquots by adding an acid (like acetic acid) or by freezing them immediately.[1]

  • Analyze and Compare: Run the collected samples on the HPLC-MS. A decrease in the peak area corresponding to the intact peptide's mass over time is direct evidence of degradation. New peaks will correspond to the peptide fragments.

(A detailed protocol for this analysis is provided in Part 3).

Q2: I've confirmed my peptide is degrading in my cell culture experiment. What's the most likely cause and how do I fix it?

Answer: The most probable cause is enzymatic degradation by proteases secreted by your cells or present in the serum supplement.

Solutions:

  • Use a Broad-Spectrum Protease Inhibitor Cocktail: This is the most common and effective first-line defense. Add a commercially available protease inhibitor cocktail to your culture medium just before adding the peptide. These cocktails contain a mixture of inhibitors that block various classes of proteases (serine, cysteine, metalloproteases).

  • Reduce Serum Concentration or Use Serum-Free Media: Fetal Bovine Serum (FBS) is a major source of proteases. If your experiment allows, reduce the FBS concentration or switch to a serum-free formulation.

  • Heat-Inactivate Serum: While standard practice for other reasons, ensure the serum you are using has been properly heat-inactivated (typically 56°C for 30 minutes) to denature some of the enzymatic activity.

Q3: Can my buffer or storage conditions be the problem? I'm not using cells, but the peptide still seems to lose activity.

Answer: Yes, this points towards chemical instability. The methionine residue is a likely culprit.

Troubleshooting Steps:

  • Check Your Buffer pH: Avoid prolonged exposure to pH levels above 8, as this can accelerate chemical degradation pathways like deamidation and hydrolysis.

  • Prevent Oxidation:

    • Use High-Purity Water and Buffers: Prepare all solutions with high-purity, sterile water to minimize trace metal contamination, which can catalyze oxidation.[5]

    • Degas Solutions: If you are particularly concerned about oxidation, you can briefly degas your buffers.

    • Store Properly: Store the peptide in lyophilized form at -20°C or -80°C. Once in solution, prepare single-use aliquots to avoid freeze-thaw cycles and minimize exposure to air.

  • Solvent Choice: Dissolve the lyophilized peptide in a non-aqueous, sterile solvent like DMSO for long-term stock solutions, storing it at -20°C or -80°C. Further dilute into your aqueous experimental buffer immediately before use.

Q4: I've tried protease inhibitors, but degradation is still too rapid. Are there more advanced strategies?

Answer: Yes. If standard methods fail, you may need to consider modifying the peptide itself or the experimental design.

Advanced Strategies:

  • D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can dramatically increase resistance to proteolysis, as proteases are highly specific for L-amino acids.[9][10] A strategic substitution, for example, replacing L-Lys with D-Lys, could block cleavage by trypsin-like enzymes.

  • Scrambled Sequence Control: To ensure that the biological activity is sequence-specific and not just an artifact, use a scrambled version of the peptide (same amino acids, different order) as a negative control. Some scrambled sequences may exhibit different degradation profiles.[9]

  • PEGylation: Attaching a Polyethylene Glycol (PEG) chain to the peptide can sterically hinder the approach of protease enzymes, significantly slowing down degradation.[1]

The following workflow diagram summarizes the troubleshooting process.

cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Problem: Inconsistent Results or Loss of Peptide Activity confirm_degradation Q1: Confirm Degradation (HPLC-MS Time Course) start->confirm_degradation is_degrading Is the peptide degrading? confirm_degradation->is_degrading no_degradation No significant degradation. Investigate other experimental variables (e.g., assay conditions, reagent stability). is_degrading->no_degradation No identify_cause Q2 & Q3: Identify Cause is_degrading->identify_cause Yes enzymatic Enzymatic Degradation (Cells, Serum, Lysate) identify_cause->enzymatic Biological System chemical Chemical Degradation (Buffer, Storage) identify_cause->chemical Acellular System solution_enzymatic Solution: 1. Add Protease Inhibitors 2. Reduce/Remove Serum 3. Heat-Inactivate Serum enzymatic->solution_enzymatic solution_chemical Solution: 1. Check/Adjust pH 2. Use High-Purity Reagents 3. Aliquot & Store Properly chemical->solution_chemical re_evaluate Re-evaluate Stability (HPLC-MS) solution_enzymatic->re_evaluate solution_chemical->re_evaluate is_stable Is stability now acceptable? re_evaluate->is_stable success Success! Proceed with experiment. is_stable->success Yes advanced_options Q4: Consider Advanced Options - D-Amino Acid Substitution - PEGylation - Scrambled Controls is_stable->advanced_options No

Caption: A workflow for troubleshooting Ac-KIFMK-NH2 peptide degradation.

Part 3: Key Experimental Protocols

Protocol 1: Assessing Peptide Stability with HPLC-MS

This protocol provides a framework for quantifying the degradation of Ac-KIFMK-NH2.

Materials:

  • Ac-KIFMK-NH2 peptide, lyophilized

  • HPLC-grade water and acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Your experimental medium (e.g., DMEM + 10% FBS)

  • Microcentrifuge tubes

  • HPLC system with a C18 column, coupled to a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the peptide in sterile DMSO.

  • Experimental Setup:

    • In a microcentrifuge tube, add your experimental medium (e.g., 990 µL of DMEM + 10% FBS).

    • Warm the medium to your experimental temperature (e.g., 37°C).

  • Initiating the Experiment (Time 0):

    • Add 10 µL of the 1 mM peptide stock to the pre-warmed medium to achieve a final concentration of 10 µM. Mix gently.

    • Immediately withdraw a 50 µL aliquot. This is your T=0 sample .

    • Quench the T=0 sample by adding it to 50 µL of 1% formic acid in water. Vortex and store at -20°C or analyze immediately.

  • Time-Course Sampling:

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw 50 µL aliquots at your desired time points (e.g., 1, 4, 8, 24 hours).

    • Quench each aliquot immediately as described in step 3.

  • Sample Preparation for HPLC-MS:

    • Before injection, centrifuge your quenched samples at >10,000 x g for 10 minutes to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC-MS Analysis:

    • Column: Standard C18 analytical column.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A typical gradient might be 5-95% B over 15-30 minutes. This must be optimized for your system to ensure separation of the parent peptide from its fragments.

    • Detection: Monitor the UV absorbance (e.g., at 214 nm) and the mass spectrometer in positive ion mode, scanning for the expected m/z of the intact peptide and potential fragments.

  • Data Analysis:

    • Integrate the peak area of the intact peptide from the UV chromatogram or extracted ion chromatogram for each time point.

    • Normalize the peak area at each time point to the T=0 sample (which represents 100%).

    • Plot the percentage of intact peptide remaining versus time to determine the degradation half-life.

Protocol 2: Using Protease Inhibitor Cocktails in Cell Culture

Materials:

  • Commercially available broad-spectrum protease inhibitor cocktail (e.g., from Sigma-Aldrich, Roche, Thermo Fisher). Choose one formulated for use in cell culture.

  • Your standard cell culture medium and supplements.

  • Ac-KIFMK-NH2 peptide stock solution.

Procedure:

  • Reconstitute the Inhibitor Cocktail: Follow the manufacturer's instructions to reconstitute the lyophilized cocktail, typically in DMSO or water, to create a concentrated stock (e.g., 100X).

  • Prepare the Working Medium: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + Pen/Strep).

  • Add Inhibitor to Medium: Immediately before you plan to treat your cells, dilute the inhibitor cocktail stock into your culture medium to a 1X final concentration. For example, add 100 µL of a 100X stock to 9.9 mL of medium.

  • Add Peptide: Add the Ac-KIFMK-NH2 peptide to the inhibitor-containing medium to achieve your desired final concentration.

  • Treat Cells: Remove the old medium from your cells and replace it with the freshly prepared medium containing both the protease inhibitors and the peptide.

  • Proceed with your experiment.

Important Considerations:

  • Toxicity: While most commercial cocktails are optimized for low cytotoxicity at 1X, it is good practice to run a control experiment with just the inhibitor cocktail to ensure it does not affect your cells' viability or the experimental outcome.

  • Stability of Inhibitors: Some inhibitors are not stable for long periods in aqueous solutions at 37°C. For long-term experiments (>24-48 hours), you may need to replenish the medium with fresh inhibitors and peptide.

Summary Data Table

Degradation Pathway Key Residue(s) Common Cause Primary Solution
Enzymatic (Proteolysis) Lys (K), Phe (F)Proteases in serum/cell secretionsAdd Protease Inhibitor Cocktail
Chemical (Oxidation) Met (M)Trace metals, oxygen exposureUse high-purity/degassed buffers
Chemical (Hydrolysis) Peptide BackboneNon-neutral pH (acidic or alkaline)Maintain optimal buffer pH (6.5-7.5)

References

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC. (n.d.).
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC. (n.d.).
  • Chemical Pathways of Peptide and Protein Degradation | Request PDF - ResearchG
  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29).
  • Peptide Stability and Potential Degradation P
  • Helix-stabilizing effects of the pentapeptide KIFMK and its related peptides on the sodium channel inactivation gate peptides - PubMed. (2001, November 15).
  • Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC. (2023, December 14).
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).
  • Caspase-3 Selective Inhibitors | Activators | Modul
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. (n.d.).
  • Caspase-3 Inhibitor I - Sigma-Aldrich. (n.d.).
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK. (2025, September 30).
  • Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed. (n.d.).
  • The NH2-terminal peptide of α–smooth muscle actin inhibits force generation by the myofibroblast in vitro and in vivo - PMC. (n.d.).
  • Factors Affecting Enzymatic Degradation of Microgel-Bound Peptides - ACS Public
  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modific
  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. (n.d.).
  • Caspase-3 fmk Inhibitor Z-DEVD - R&D Systems. (1999, June 8).
  • PepMSND: integrating multi-level feature engineering and comprehensive databases to enhance in vitro/in vivo peptide blood stability prediction - RSC Publishing. (n.d.).
  • The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans - PMC. (n.d.).
  • Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC. (2022, August 24).
  • The Ac-RGD-NH2 peptide as a probe of slow conformational exchange of short linear peptides in DMSO - PubMed. (2003, May 15).
  • Z-DEVD-FMK | Caspase-3 Inhibitor | CAS 210344-95-9 | Selleck Chemicals. (n.d.).
  • (a) In vitro serum stability of peptide studied by HPLC. SFTI‐a1 was...
  • D-form KLKLLLLLKLK-NH2 peptide exerts higher antimicrobial properties than its L-form counterpart via an association with bacterial cell wall components - PMC. (2017, March 6).
  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - MDPI. (2022, April 8).

Sources

Troubleshooting

Optimizing holding potentials for Ac-KIFMK-NH2 fast block measurements

This guide is designed for researchers, scientists, and drug development professionals utilizing the fast channel blocker Ac-KIFMK-NH2. As a Senior Application Scientist, my goal is to provide you with not just protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing the fast channel blocker Ac-KIFMK-NH2. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to optimize your experiments, troubleshoot effectively, and interpret your data with confidence. The key to accurately characterizing this open-channel blocker lies in the precise control of the ion channel's state, which is critically dependent on the holding membrane potential.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when first working with Ac-KIFMK-NH2 and state-dependent blockers.

Q1: What is "holding potential," and why is it so critical for Ac-KIFMK-NH2 experiments?

A: The holding potential (V_h_) is the constant membrane potential you maintain your cell at between experimental voltage steps using a voltage-clamp amplifier. Its importance cannot be overstated, as it directly determines the baseline conformational state of the voltage-gated ion channels you are studying—primarily the distribution between resting (closed), open, and inactivated states .

Ac-KIFMK-NH2 is known to be an open-channel blocker , specifically targeting the cardiac sodium channel, NaV1.5.[1][2] This means it binds most effectively when the channel is in its transiently open, ion-conducting conformation. If the holding potential is set incorrectly (i.e., too depolarized), a significant fraction of channels will be in the inactivated state before your experiment even begins. Inactivated channels cannot be opened by a depolarizing stimulus and are therefore unavailable for Ac-KIFMK-NH2 to block. This will lead to a dramatic underestimation of the blocker's potency. Conversely, a sufficiently hyperpolarized holding potential ensures the majority of channels are in the resting state, ready to be activated and subsequently blocked.

Q2: How does the holding potential specifically affect NaV1.5 channel availability for Ac-KIFMK-NH2 binding?

A: The voltage-gated NaV1.5 channel cycles through different states based on the membrane potential. The relationship between voltage and the proportion of channels available for activation is described by the steady-state inactivation curve. For hNaV1.5, the voltage at which half of the channels are inactivated (V_½_ of inactivation) is typically between -83 mV and -95 mV.[3][4]

  • At a depolarized holding potential (e.g., -70 mV): A large percentage of NaV1.5 channels will already be in the steady-state inactivated state. Since Ac-KIFMK-NH2 preferentially binds to the open state, there are fewer channels available to open upon depolarization, resulting in a smaller measurable block.

  • At a hyperpolarized holding potential (e.g., -120 mV or -140 mV): Most channels are in the resting, closed state.[5][6] From this potential, a strong depolarizing pulse will cause a large, synchronized population of channels to move from the resting to the open state, providing maximal targets for Ac-KIFMK-NH2 and allowing for an accurate measurement of its fast block kinetics.

Q3: What are the immediate signs that my holding potential is not optimal?

A: Several indicators during your experiment can signal a suboptimal holding potential:

  • Low Current Amplitude: Even before applying the blocker, if the peak sodium current is smaller than expected for your expression system, it may indicate that a significant channel population is inactivated at your holding potential.

  • Inconsistent Block: If the fractional block measured varies significantly between cells or even during the same recording, it could be due to drift in the holding potential or differences in the resting membrane potential of the cells, altering the baseline level of inactivation.

  • Apparent "Weak" Block: If you apply a concentration of Ac-KIFMK-NH2 that is expected to produce a strong effect but you observe minimal block, the most likely culprit is an insufficient population of open channels for the peptide to bind to. This is often a direct result of holding at too depolarized a potential.

  • Shift in the Inactivation Curve: The presence of a state-dependent blocker can itself alter the voltage-dependence of the channel. If you observe unexpected shifts in channel properties before characterizing the block, ensure your baseline holding potential is appropriate.

In-Depth Troubleshooting Guide

Encountering issues is a normal part of patch-clamp electrophysiology. This section provides a structured approach to resolving common problems when measuring Ac-KIFMK-NH2 block.

Problem: The measured block is highly variable and weaker than literature values.

This is the most common issue and almost always traces back to the availability of the open channel state.

Logical Troubleshooting Workflow:

Start Start: Weak/Variable Block Observed CheckHP Is Holding Potential (Vh) sufficiently negative? (e.g., ≤ -120 mV for NaV1.5) Start->CheckHP CheckStability Is the recording stable? (Check seal resistance, access resistance, and holding current) CheckHP->CheckStability Yes RunSSI Protocol 1: Determine Steady-State Inactivation (SSI) Curve CheckHP->RunSSI No / Unsure TroubleshootSeal Troubleshoot patch integrity: - Re-pull pipette - Use fresh cells - Check solutions CheckStability->TroubleshootSeal No ReRunExp Re-run Ac-KIFMK-NH2 Block Experiment CheckStability->ReRunExp Yes AdjustHP Adjust Vh to be ≥ 20 mV negative to the V½ of inactivation RunSSI->AdjustHP AdjustHP->ReRunExp TroubleshootSeal->Start Restart Success Success: Consistent & Potent Block ReRunExp->Success Problem Solved

Caption: Troubleshooting workflow for weak or variable block.

Detailed Steps & Explanations:

  • Verify Your Holding Potential (V_h_): For NaV1.5, a holding potential of -120 mV to -140 mV is standard for ensuring that nearly all channels are in the resting state and available for opening.[5][6] If your V_h_ is more positive (e.g., -90 mV), you are likely losing a significant fraction of your channels to steady-state inactivation.

  • Assess Recording Stability: A stable, high-resistance seal (>1 GΩ) is non-negotiable for high-quality voltage clamp.

    • Access Resistance (R_a_): Monitor R_a_ throughout the experiment. A high or fluctuating R_a_ will cause a voltage error, meaning the actual membrane potential will deviate from your command potential, leading to inconsistent results. Compensate for at least 80% of the series resistance.

    • Holding Current: The current required to hold the cell at V_h_ should be small and stable. A large or drifting holding current often indicates a leaky seal and an unstable recording.

  • Experimentally Determine the Inactivation Curve: Do not rely solely on literature values. The exact voltage dependence of your channels can vary based on the expression system, temperature, and ionic solutions. Run a standard steady-state inactivation protocol (see Protocol 1 below) to determine the V_½_ of inactivation for your specific conditions. Your holding potential should be set at a voltage where channel availability is >95%.

Problem: A prominent "tail current" appears upon repolarization, complicating analysis.

This is not a problem but a hallmark feature of an open-channel blocker like Ac-KIFMK-NH2.[1]

Explanation:

The peptide binds to the open pore, physically occluding it. The channel's activation gate cannot close until the blocker dissociates. When you repolarize the membrane, there is a large electrical driving force for Na+ ions to enter the cell. As the blocker unbinds, channels briefly pass this inward current before closing, creating the observed "tail current." The presence of this tail current is strong evidence of an open-channel block mechanism. You can analyze the decay of this tail current to derive the unbinding rate of the peptide.

Key Experimental Protocols

Here are step-by-step methodologies for essential experiments to characterize the channel and the blocker interaction.

Protocol 1: Determining the Voltage-Dependence of Steady-State Inactivation (SSI)

Objective: To determine the V_½_ of inactivation for your NaV1.5-expressing cells, which will inform the optimal holding potential.

Methodology:

  • Set Holding Potential: Begin with a hyperpolarized holding potential of -140 mV to ensure all channels are in the resting state.

  • Conditioning Pre-pulses: Apply a series of 500 ms or 1-second conditioning pre-pulses, ranging from -140 mV up to -30 mV in 5 or 10 mV increments.[5] This long duration allows the channels to reach steady-state inactivation at each voltage.

  • Test Pulse: Immediately following each pre-pulse, apply a short (e.g., 20 ms) depolarizing test pulse to a voltage that elicits a maximal peak current (e.g., -10 mV or 0 mV).

  • Data Analysis:

    • Measure the peak inward current during the test pulse for each conditioning pre-pulse voltage.

    • Normalize these peak currents to the maximum current obtained (usually from the most hyperpolarized pre-pulses, e.g., -140 mV).

    • Plot the normalized current as a function of the pre-pulse potential.

    • Fit the data with a Boltzmann function to derive the V_½_ (the voltage at which 50% of the current is inactivated) and the slope factor (k).

    Boltzmann Equation: I/I_max = 1 / (1 + exp((V - V_½) / k))

Protocol 2: Assessing Use-Dependent Block by Ac-KIFMK-NH2

Objective: To measure the cumulative block of NaV1.5 channels during high-frequency stimulation, a characteristic of state-dependent blockers that prefer the open or inactivated states.

Methodology:

  • Establish Optimal V_h_: Set the holding potential to a value where >95% of channels are available, as determined from your SSI protocol (e.g., -120 mV).

  • Baseline Current: Elicit a baseline current with a single depolarizing pulse (e.g., to 0 mV for 20 ms).

  • Apply Blocker: Perfuse the cell with the desired concentration of Ac-KIFMK-NH2 and allow it to equilibrate.

  • Pulse Train: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms) at a relevant frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).[1]

  • Data Analysis:

    • Measure the peak current for each pulse in the train.

    • Normalize the peak current of each pulse (P_n_) to the peak current of the first pulse (P_1_).

    • Plot the normalized current against the pulse number. A decay in the current amplitude over the course of the pulse train indicates use-dependent block.

Data Summary and Expected Outcomes

The following table summarizes the expected electrophysiological parameters for hNaV1.5 and how to interpret them when optimizing your holding potential.

ParameterTypical Value (hNaV1.5)Interpretation & Significance
V_½_ of Activation -60 to -40 mV[3][4]Voltage at which half the channels open. Defines the voltage range for your test pulses.
V_½_ of Inactivation -95 to -83 mV[3][4]Crucial Parameter. Your holding potential must be significantly more negative than this value.
Optimal Holding Potential ≤ -120 mV[4][5][6]Ensures >95% of channels are in the resting state, maximizing availability for open-channel block.
Use-Dependence Present with Ac-KIFMK-NH2[1]Confirms state-dependent binding. The degree of block increases with repetitive channel opening.
Tail Current Present upon repolarization[1]A clear signature of open-channel block, indicating blocker trapping in the pore.

Visualizing Channel State and Blocker Affinity

Understanding the relationship between membrane potential, channel state, and blocker affinity is key to designing and interpreting your experiments.

Resting Resting (Closed) Open Open Resting->Open Activation (Depolarization) Open->Resting Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Fast Inactivation Blocked Blocked (Open-Blocked) Open->Blocked Ac-KIFMK-NH2 Binding (High Affinity) Inactivated->Resting Recovery (Repolarization) Blocked->Open Unbinding Hyperpolarized Hyperpolarized Vh (e.g., -120 mV) Depolarized Depolarized Vm (e.g., 0 mV)

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Optimization

Technical Support Center: Resolving Incomplete Dialysis of Ac-KIFMK-NH2 in Patch Pipettes

Welcome to the Technical Support Center. This guide is designed for electrophysiologists, biophysicists, and drug development scientists utilizing the synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for electrophysiologists, biophysicists, and drug development scientists utilizing the synthetic pentapeptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) .

This peptide is a widely used mimetic of the voltage-gated sodium channel (Nav) inactivation gate (the IFM motif). When applied to the intracellular face of the channel via the patch pipette, it induces a fast block that mimics intrinsic channel inactivation[1]. However, a frequent experimental hurdle during whole-cell patch-clamp recording is the "incomplete dialysis" of this peptide into the cytosol, resulting in absent or delayed Nav channel block.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will break down the exact physicochemical causality behind this failure and provide a self-validating system to ensure your peptide reaches its target.

Part 1: Diagnostic Workflow

Before adjusting your intracellular solution (ICS), use the following logical workflow to isolate whether your dialysis failure is driven by physical, chemical, or biological barriers.

G Start Incomplete Dialysis of Ac-KIFMK-NH2 CheckRa 1. Check Access Resistance (Ra) Start->CheckRa RaHigh Ra > 10 MΩ (Physical Barrier) CheckRa->RaHigh Yes RaLow Ra < 5 MΩ (Chemical/Bio Barrier) CheckRa->RaLow No FixRa Apply gentle suction or use larger pipette tips RaHigh->FixRa CheckAdsorption 2. Check Glass Adsorption (Silanol Binding) RaLow->CheckAdsorption FixAdsorption Use LoBind tubes & Backfill strategy CheckAdsorption->FixAdsorption Suspected CheckDegradation 3. Check Peptide Oxidation (Met residue) CheckAdsorption->CheckDegradation Ruled Out FixDegradation Aliquots at -20°C Fresh ICS daily CheckDegradation->FixDegradation

Diagnostic workflow for resolving incomplete peptide dialysis in patch-clamp.

Part 2: Troubleshooting FAQs

Q1: My whole-cell access is stable, but Ac-KIFMK-NH2 isn't blocking the Nav channels. Why is the dialysis incomplete? A1: The root cause is almost always non-specific binding (NSB) to the borosilicate glass of the patch pipette. Ac-KIFMK-NH2 possesses two distinct physicochemical liabilities that make it highly "sticky":

  • Electrostatic Attraction: At a typical ICS pH of 7.2–7.4, the silanol groups (Si-OH) on the glass surface deprotonate into negatively charged Si-O⁻ ions. The peptide contains two Lysine (K) residues, giving it a net +2 charge.

  • Hydrophobic Adsorption: The core Isoleucine-Phenylalanine-Methionine (IFM) motif is highly hydrophobic and will actively seek out surfaces to minimize aqueous exposure.

When a sub-microliter volume of ICS is backfilled into the pipette, the massive surface-area-to-volume ratio at the tip causes the glass to act as an affinity column. The peptide rapidly adsorbs to the walls, reducing the effective free concentration at the tip to near zero[2].

Q2: How can I prevent the peptide from adsorbing to the patch pipette? A2: You must neutralize the chemical barrier of the glass and the plasticware used for storage. Implement this self-validating three-step system:

  • Inert Storage: Never store peptide stock solutions in standard microcentrifuge tubes or glass vials. Up to 90% of cationic peptides can be lost to the walls within an hour[2]. Use Protein LoBind (polypropylene) tubes exclusively.

  • The "Backfill" Gradient Strategy: Do not rely solely on a homogenous ICS mixture. Tip-fill the pipette with peptide-free ICS for the first 1-2 mm to facilitate gigaseal formation. Then, backfill the rest of the pipette with ICS containing a higher concentration of Ac-KIFMK-NH2 than your target cytosolic concentration. This saturates the glass binding sites as the peptide diffuses toward the tip, ensuring the solution entering the cell is at the desired molarity.

  • Glass Silanization: If the backfill strategy fails, treat your pulled glass pipettes with a silanizing agent before filling. This covalently masks the silanol groups with a hydrophobic layer, eliminating electrostatic NSB.

Q3: How do I calculate and verify the expected diffusion time for this peptide? A3: The physical diffusion of molecules from the pipette into the cell is governed by the access resistance ( Ra​ ), the cell volume (approximated by cell capacitance, Cm​ ), and the molecular weight of the peptide. According to the empirical formula derived by Pusch and Neher (1988), the time constant ( τ ) for diffusional exchange can be accurately predicted[3].

For Ac-KIFMK-NH2 (MW ~706 Da), the diffusion time constant is approximately 47.7 seconds in a typical cell with an Ra​ of 1.6 M Ω [1]. To achieve steady-state dialysis, you must wait at least 3×τ (roughly 2.5 to 4 minutes) after membrane rupture[1]. If your Ra​ drifts above 10 M Ω , the physical barrier becomes too great, and dialysis will be severely hindered.

Q4: Could the peptide be degrading in the ICS rather than failing to dialyze? A4: Yes. The Methionine (M) residue in the IFM motif is highly susceptible to oxidation, forming methionine sulfoxide. This structural change alters the peptide's conformation, completely abolishing its ability to bind the Nav channel hydrophobic pocket[4]. If the peptide is oxidized, it will dialyze perfectly but show zero efficacy, mimicking an "incomplete dialysis" phenotype.

Part 3: Quantitative Data - Diffusion Time Constants

To help you determine exactly how long to wait before initiating your voltage protocols, refer to this table based on the Pusch & Neher diffusion model for a ~706 Da molecule[1][3].

Access Resistance ( Ra​ )Cell Capacitance ( Cm​ )Estimated Time Constant ( τ )Time to 95% Dialysis ( )
1.6 M Ω 15 pF (Small cell)~47 seconds~2.5 minutes
5.0 M Ω 15 pF (Small cell)~146 seconds~7.3 minutes
5.0 M Ω 50 pF (Large cell)~486 seconds~24.3 minutes
15.0 M Ω 15 pF (Small cell)~440 secondsWarning: High Resistance
15.0 M Ω 50 pF (Large cell)~1460 secondsDialysis likely incomplete

Note: If your Ra​ exceeds 10 M Ω , the experiment should be discarded or gentle suction applied to clear the tip.

Part 4: Step-by-Step Experimental Protocol

Follow this standardized methodology to ensure complete delivery of Ac-KIFMK-NH2 during whole-cell recordings.

Phase 1: Peptide Preparation & Storage

  • Reconstitution: Dissolve lyophilized Ac-KIFMK-NH2 in ultra-pure water or directly into your ICS base to a stock concentration of 10 mM. Perform this exclusively in Protein LoBind tubes to prevent immediate hydrophobic loss[2].

  • Aliquoting: Divide the stock into small, single-use aliquots (e.g., 10 µL) and freeze immediately at -20°C or -80°C. Avoid freeze-thaw cycles to prevent Methionine oxidation.

Phase 2: Pipette Fabrication & Filling

  • Pulling: Pull borosilicate glass capillaries to a tip resistance of 1.5 – 3.0 M Ω (when filled with ICS). Larger tips are critical to minimize the physical diffusion barrier[5].

  • Tip-Filling: Submerge the blunt end of the pipette into peptide-free ICS. Apply negative pressure to draw up ~1 µL of solution (just enough to fill the extreme tip). This prevents the highly charged peptide from interfering with gigaseal formation.

  • Back-Filling: Using a non-metallic MicroFil needle, backfill the remainder of the pipette with ICS containing 1.0 mM Ac-KIFMK-NH2[1]. The high concentration gradient will saturate the remaining glass binding sites.

Phase 3: Electrophysiological Recording

  • Seal and Break-in: Form a >1 G Ω seal and apply brief suction to achieve the whole-cell configuration[5].

  • Monitor Ra​ : Immediately measure the access resistance. It must remain < 5 M Ω .

  • Equilibration: Hold the cell at -80 mV. Apply test pulses every 30 seconds to monitor the onset of fast block. Wait at least 4 minutes (or 3×τ ) for steady-state dialysis to be reached before recording your final traces[1].

References

  • Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate. Source: Journal of General Physiology (Rockefeller University Press). URL:[Link]

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: PLoS One (National Institutes of Health - PMC). URL:[Link]

  • Rates of diffusional exchange between small cells and a measuring patch pipette. Source: Pflügers Archiv (European Journal of Physiology). URL:[Link]

  • Whole-cell patch-clamp recording and parameters. Source: Pflügers Archiv (National Institutes of Health - PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptide-Mediated Receptor Inhibition

Bulletin: Correcting Target Misattribution & Optimizing Protocols for Ac-KIFMK-NH2 and IR Antagonists Audience: Researchers, Assay Scientists, and Drug Development Professionals Welcome to the Technical Support Center. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Bulletin: Correcting Target Misattribution & Optimizing Protocols for Ac-KIFMK-NH2 and IR Antagonists Audience: Researchers, Assay Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses a frequent anomaly reported by researchers attempting to use the peptide Ac-KIFMK-NH2 to inhibit the Insulin Receptor (IR). As a Senior Application Scientist, I must clarify a critical functional misattribution: Ac-KIFMK-NH2 is not an IR inhibitor. Rather, it is a highly specific voltage-gated sodium channel (NaV) blocker.

This guide deconstructs this misconception, explains the causality behind the lack of IR inhibition, and provides validated, self-validating methodologies for both the actual target of Ac-KIFMK-NH2 and the correct pharmacological approach for IR inhibition.

FAQ 1: Why am I not seeing Insulin Receptor (IR) inhibition with Ac-KIFMK-NH2?

The Scientific Reality: If you are applying Ac-KIFMK-NH2 to cell cultures and failing to observe a decrease in insulin-stimulated IR autophosphorylation, your assay is not failing—your peptide selection is incorrect.

Ac-KIFMK-NH2 was engineered as a peptide mimetic of the isoleucine, phenylalanine, and methionine (IFM) motif found in the intracellular inactivation gate of brain sodium channels[1]. It induces a "fast block" of NaV channels by binding to the inactivation gate receptor upon membrane depolarization[1].

The confusion in the literature often stems from studies investigating autophosphorylation site mimetics. Peptides like Ac-KIYEK-NH2 and Ac-DIYET-NH2 were designed based on the IR autophosphorylation sequence. However, studies have explicitly demonstrated that neither these IR-derived peptides nor their structurally related counterparts, such as Ac-KIFMK-NH2, exhibit any inhibitory effect on receptor tyrosine kinases like EGFR or IR in standard assays[2].

G Obs Observation: No IR Inhibition Check Check Peptide Sequence (Ac-KIFMK-NH2) Obs->Check Target True Target: NaV Channels (IFM Motif) Check->Target Action1 Study NaV? Use 1.0 mM Target->Action1 Yes Action2 Study IR? Switch to S961 (>10 nM) Target->Action2 No

Caption: Workflow for resolving Ac-KIFMK-NH2 target misattribution in receptor assays.

FAQ 2: How do I adjust the concentration of Ac-KIFMK-NH2 for its actual target (NaV channels)?

The Causality of Concentration: To achieve fast block of NaV channels, Ac-KIFMK-NH2 must be applied to the cytoplasmic side of the channel. Because it relies on mimicking the endogenous IFM motif, it requires a relatively high concentration to outcompete the channel's native inactivation gate[1].

Self-Validating Methodology: NaV Fast Block via Patch-Clamp

  • Preparation: Dissolve Ac-KIFMK-NH2 in the intracellular (pipette) solution to a final concentration of 1.0 mM [1].

  • Baseline Recording (Control): Establish a whole-cell patch-clamp configuration. Apply a test pulse from a holding potential of -80 mV to 0 mV. Record the baseline peak sodium current and natural inactivation decay.

  • Peptide Dialysis (Test): Allow 3-5 minutes for the 1.0 mM Ac-KIFMK-NH2 to dialyze into the cytoplasm.

  • Measurement: Repeat the test pulse. You should observe a rapid decay in the sodium current (fast block) with a time constant of approximately 0.9 ms[1].

  • Validation (Washout): Utilize an inside-out patch configuration to wash out the peptide. The restoration of normal slow inactivation validates that the block was peptide-mediated and not an artifact of cell rundown.

G Depol Membrane Depolarization NaV NaV Channel Opens Depol->NaV Block Binds Inactivation Gate (Fast Block) NaV->Block Peptide Ac-KIFMK-NH2 (1.0 mM) Peptide->Block

Caption: Mechanism of NaV channel fast block by the IFM-mimetic peptide Ac-KIFMK-NH2.

FAQ 3: What is the correct peptide for optimal Insulin Receptor (IR) inhibition, and how do I use it?

The Solution: If your experimental goal is to inhibit the Insulin Receptor, you must abandon Ac-KIFMK-NH2 and utilize a validated IR antagonist, such as the biosynthetic peptide S961 [3].

The Causality of S961 Concentration: S961 is a 43-amino acid peptide that exhibits a complex, concentration-dependent relationship with the IR. It is a rare example of a mixed agonist/antagonist[4].

  • At low concentrations (1 - 10 nM): S961 can crosslink the receptor monomers, acting as a partial agonist and stimulating IR and Akt phosphorylation[4].

  • At high concentrations (>10 nM, optimally 100 nM): The flexibility of S961 allows it to simultaneously occupy multiple binding sites without inducing the active conformational change, acting as a potent competitive antagonist[4].

Self-Validating Methodology: IR Inhibition using S961

  • Cell Starvation: Culture your target cells (e.g., MCF-7 or CHO-hIR) in serum-free media for 4-6 hours to reduce basal IR autophosphorylation[3].

  • Pre-treatment (The Antagonist Block): Add S961 to the culture media at a concentration of 100 nM . Incubate for 2 hours. Crucial Validation Step: Include a control well treated only with 100 nM S961 to ensure this concentration does not induce agonistic autophosphorylation[4].

  • Stimulation: Add human insulin (100 nM) to the S961-treated wells and a positive control well (Insulin only). Incubate for 10-15 minutes.

  • Lysis and Western Blot: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform a Western blot probing for p-IR (Tyr1150/1151) and total IR.

  • Data Interpretation: The positive control will show a strong p-IR band. The S961 + Insulin well should show a near-complete ablation of the p-IR signal, validating optimal IR inhibition.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR S961 S961 Antagonist (>10 nM) S961->IR Phos Autophosphorylation (Tyr1150/1151) IR->Phos Downstream Akt / PI3K Signaling Phos->Downstream

Caption: S961 competitive antagonism of the Insulin Receptor signaling pathway.

Data Presentation: Quantitative Comparison of Peptides

To prevent future target misattribution, refer to the following structural and functional comparison:

Peptide AgentPrimary TargetMechanism of ActionOptimal ConcentrationSequence / Structure
Ac-KIFMK-NH2 NaV ChannelsFast block (IFM mimetic)1.0 mM (Intracellular)Acetyl-Lys-Ile-Phe-Met-Lys-Amide
Ac-KIYEK-NH2 None (Control)Inactive on IR/EGFRN/AAcetyl-Lys-Ile-Tyr-Glu-Lys-Amide
S961 Insulin ReceptorCompetitive Antagonist10 - 100 nM (Extracellular)43-amino acid biosynthetic peptide
References
  • Title: Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate - PubMed Source: nih.gov URL: [Link]

  • Title: Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro - PubMed Source: nih.gov URL: [Link]

  • Title: Agonism and Antagonism at the Insulin Receptor | PLOS One - Research journals Source: plos.org URL: [Link]

  • Title: S961, a biosynthetic insulin receptor antagonist, downregulates insulin receptor expression & suppresses the growth of breast cancer cells - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Freeze-Thaw Stability for Ac-Lys-Ile-Phe-Met-Lys-NH2

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling the synthetic peptide Ac-KIFMK-NH2 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling the synthetic peptide Ac-KIFMK-NH2 . Because peptide stability is inherently sequence-dependent, generic storage protocols often fail. Here, we deconstruct the specific biophysical vulnerabilities of this sequence and provide field-proven, self-validating workflows to preserve its structural and functional integrity across multiple freeze-thaw cycles.

Sequence Vulnerability Profile

Before troubleshooting, we must understand the causality of degradation inherent to the Ac-KIFMK-NH2 sequence:

  • Terminal Modifications (Ac- / -NH2): N-terminal acetylation and C-terminal amidation protect against exopeptidases but remove terminal charges, increasing the peptide's overall hydrophobicity.

  • Methionine (Met, M): The thioether side chain is highly susceptible to reactive oxygen species, readily oxidizing to methionine sulfoxide[1].

  • Isoleucine & Phenylalanine (Ile-Phe, I-F): These adjacent hydrophobic residues form a sticky core that can drive intermolecular aggregation when forced into close proximity.

  • Lysine (Lys, K): Two positively charged lysines ensure aqueous solubility but make the peptide's conformation highly sensitive to pH shifts and counter-ion interactions.

Troubleshooting Guide: The "Why" and "How"

Issue A: Loss of Bioactivity & Mass Shift (+16 Da) After Thawing

The Causality: When an aqueous peptide solution freezes, water crystallizes into a pure ice lattice. Dissolved gases, including oxygen, are excluded from the ice and concentrated in the remaining unfrozen liquid phase. This "cryoconcentration" creates a localized, hyper-oxygenated microenvironment. For Ac-KIFMK-NH2, this concentrated oxygen rapidly attacks the Methionine residue, oxidizing it to methionine sulfoxide (visible as a +16 Da mass shift on MS)[1][2]. The Solution: Displace dissolved oxygen before freezing. Reconstitute the peptide in degassed buffers and purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing[2].

Issue B: Cloudy Solutions & Precipitation (Aggregation)

The Causality: During a slow freezing process, the advancing ice front forces solutes into an increasingly smaller volume, raising the peptide concentration 20- to 50-fold[3]. This crowding forces the hydrophobic Ile-Phe cores of adjacent peptides together. To minimize unfavorable interactions with the aqueous phase, they aggregate. The Solution: Introduce a cryoprotectant (e.g., 5% Trehalose or Sucrose). These sugars do not crystallize; instead, they form an amorphous, high-viscosity "glassy" matrix during freezing that physically restricts peptide mobility, preventing hydrophobic collisions[4].

Issue C: Unexplained Degradation in Standard Buffers

The Causality: If you are using Sodium Phosphate buffer, you are likely subjecting your peptide to extreme pH shock. During freezing, the dibasic component of sodium phosphate crystallizes out of solution much faster than the monobasic component. This selective crystallization can cause the pH of the unfrozen liquid to plummet by up to 3.5 units[3][5]. This acidic shock alters the protonation state of the Lysine residues, destabilizing the peptide. The Solution: Switch to buffers that resist selective crystallization and maintain pH fidelity during freezing, such as Histidine, Citrate, or Tris[5].

Data Presentation: Formulation Optimization

Table 1: Buffer Selection for Freeze-Thaw Stability

Buffer System (10 mM) pH Shift During Freezing Crystallization Risk Recommendation for Ac-KIFMK-NH2
Sodium Phosphate High (Drops up to 3.5 units) Very High Avoid [5]
Potassium Phosphate Moderate Moderate Use with caution
Histidine Minimal Low Highly Recommended [3]

| Citrate | Minimal | Low | Highly Recommended [3] |

Table 2: Cryoprotectant Efficacy for Hydrophobic Core (Ile-Phe) Stabilization

Excipient Mechanism of Action Optimal Concentration Post-Thaw Recovery (%)
None (Water only) N/A N/A < 60% (High Aggregation)
Trehalose Amorphous glass formation 5 - 10% (w/v) > 95%[4]
Sucrose Amorphous glass formation 5 - 10% (w/v) > 90%[4]

| Mannitol | Bulking agent (Crystallizes) | 4% (w/v) | ~ 75% (Poor for aggregation) |

Systems & Workflows

Mechanism of Freeze-Thaw Degradation

DegradationMechanism Peptide Ac-KIFMK-NH2 (Native State) SlowFreeze Slow Freezing Process Peptide->SlowFreeze CryoCon Cryoconcentration (Solute & O2 Spike) SlowFreeze->CryoCon pHShift Buffer Crystallization (pH Shift) SlowFreeze->pHShift MetOx Methionine Oxidation (+16 Da Mass Shift) CryoCon->MetOx High O2 Aggreg Hydrophobic Aggregation (Ile-Phe Core) CryoCon->Aggreg Crowding pHShift->Aggreg Charge Alteration

Pathways of Ac-KIFMK-NH2 degradation during suboptimal freeze-thaw cycles.

Self-Validating Protocol: Anaerobic Aliquoting and Flash-Freezing

This protocol is designed as a self-validating system; Step 5 ensures the integrity of the process before committing the entire batch to long-term storage.

Step 1: Buffer Preparation Prepare a 10 mM Histidine buffer at pH 6.0, supplemented with 5% (w/v) Trehalose. Validation: Verify the pH at 4°C, as pH is temperature-dependent. Step 2: Degassing Sonicate the buffer under a vacuum for 10 minutes, then bubble Argon gas through the solution for 15 minutes to displace dissolved oxygen. Step 3: Reconstitution Dissolve the lyophilized Ac-KIFMK-NH2 in the degassed buffer to your target stock concentration (e.g., 1 mg/mL). Gently swirl; do not vortex, as foaming introduces oxygen and shear stress. Step 4: Aliquoting & Purging Dispense single-use volumes into Protein LoBind microcentrifuge tubes. Gently blow a stream of Argon gas over the liquid surface in each tube for 3 seconds before immediately capping[2]. Step 5: Flash-Freezing & Validation Submerge the tubes in liquid nitrogen for 30 seconds (flash-freezing bypasses the cryoconcentration phase). Validation Check: Thaw one aliquot immediately and run LC-MS. Confirm the absence of a +16 Da peak (Met oxidation) and verify concentration via UV absorbance at 214 nm to ensure no aggregation occurred. Step 6: Long-Term Storage Transfer the remaining frozen aliquots to a -80°C freezer[6].

Optimized Cryopreservation Workflow

Workflow Start Lyophilized Peptide Buffer Reconstitute in Histidine/Citrate (pH 6.0) Start->Buffer Purge Argon/N2 Gas Purge (Displace O2) Buffer->Purge Aliquot Single-Use Aliquots (Protein LoBind Tubes) Purge->Aliquot Flash Flash Freeze (Liquid N2) Aliquot->Flash Store Store at -80°C Flash->Store

Step-by-step optimized workflow for Ac-KIFMK-NH2 cryopreservation.

Frequently Asked Questions (FAQs)

Q: Can I use reducing agents like DTT or TCEP to reverse the oxidation of Methionine? A: No. While Dithiothreitol (DTT) and TCEP are highly effective at reducing disulfide bonds formed by Cysteine, the oxidation of Methionine to methionine sulfoxide (and further to sulfone) is virtually impossible to reverse under standard biological or experimental conditions[1][6]. Prevention via oxygen exclusion is the only scientifically sound strategy.

Q: Why does my peptide concentration drop after thawing, even without a mass shift? A: This is likely due to adsorption. The highly hydrophobic Ile-Phe sequence has a strong affinity for the hydrophobic surfaces of standard polypropylene tubes or glass vials[4]. Always use low-binding (Protein LoBind) tubes. If your downstream assay permits, adding a trace amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can competitively inhibit this adsorption.

Q: Is it safe to store the reconstituted peptide at 4°C to avoid freeze-thaw cycles entirely? A: Only for immediate, short-term use (1-3 days). In an aqueous solution at 4°C, the peptide remains highly mobile and susceptible to continuous hydrolytic and oxidative degradation[7]. For any storage exceeding a few days, dividing the peptide into single-use aliquots and storing them at -80°C is mandatory to arrest molecular mobility[6].

References

  • Peptide Stability Under Lyophilization: Temperature, pH, and Excipient Effects on Degradation Kinetics Source: Oath Research URL:[Link]

  • How Freeze–Thaw Cycles Affect Peptide Integrity: Key Insights Source: Peptstudies URL:[Link]

  • For Lyophilization, Excipients Really Do Matter Source: BioPharm International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Sodium Channel Inactivation Recovery Rates: A Comparative Guide to Ac-KIFMK-NH2 vs. Local Anesthetics

As a Senior Application Scientist specializing in ion channel biophysics, I frequently encounter researchers struggling to isolate the precise kinetic mechanisms of voltage-gated sodium ( Nav​ ) channel inactivation. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ion channel biophysics, I frequently encounter researchers struggling to isolate the precise kinetic mechanisms of voltage-gated sodium ( Nav​ ) channel inactivation. When studying mutant channels (e.g., F1489Q) or toxin-modified channels where native fast inactivation is abolished, choosing the right pharmacological tool to restore and measure these kinetics is paramount.

This guide objectively compares the synthetic pentapeptide Ac-KIFMK-NH2 against classical local anesthetics (Lidocaine and QX-314). By examining the causality behind their binding mechanics, we will establish why Ac-KIFMK-NH2 is the definitive standard for validating true fast inactivation recovery rates, and provide a self-validating experimental workflow for your patch-clamp assays.

Mechanistic Grounding: The Causality of Recovery Kinetics

Fast inactivation in Nav​ channels is driven by the intracellular loop connecting domains III and IV, which acts as a hinged lid. The critical hydrophobic "latch" of this lid is the IFM (Isoleucine-Phenylalanine-Methionine) motif[1].

When researchers need to restore inactivation in deficient channels, they often turn to pore blockers. However, not all blockers are created equal. The choice of agent dictates the biophysical pathway of block and, consequently, the rate of recovery upon repolarization.

The Ac-KIFMK-NH2 Advantage: True Mimicry

Ac-KIFMK-NH2 is a synthetic peptide that directly mimics the native IFM motif. When applied to the intracellular face of the channel, it produces a fast, bimolecular open-channel block with an apparent Kd​ of ~33 µM at 0 mV[2][3]. Because it binds to the superficial inactivation gate receptor rather than penetrating deep into the pore, it unbinds rapidly upon membrane repolarization. This yields a recovery time constant ( τrec​ ) of approximately 0.9 ms , which perfectly mirrors the physiological recovery rate of native fast inactivation[1][4].

The Local Anesthetic Limitation: Deep Pore Trapping

In contrast, local anesthetics like Lidocaine and its permanently charged quaternary derivative, QX-314, induce use-dependent block by binding deep within the pore's hydrophobic pocket.

  • Lidocaine: While it blocks open and inactivated channels, its recovery is rate-limited by its dissociation from the deep pore site, resulting in a τrec​ of 100 to 400 ms [5][6].

  • QX-314: As a charged molecule, QX-314 cannot easily cross the membrane and is trapped by the activation gate (the m-gate trapping hypothesis). Its recovery is exceptionally slow, with a τrec​ exceeding 17 seconds [7].

G Open Open Nav Channel FastInact Fast Inactivation Receptor (Ac-KIFMK-NH2) Open->FastInact Bimolecular Binding (Kd ~33 µM) SlowBlock Deep Pore Binding (Lidocaine / QX-314) Open->SlowBlock Pore Trapping RecoverFast Rapid Recovery (τ ~ 0.9 ms) FastInact->RecoverFast Repolarization RecoverSlow Slow Recovery (τ ~ 100 ms to >17 s) SlowBlock->RecoverSlow Repolarization RecoverFast->Open Restored Availability RecoverSlow->Open Delayed Availability

Fig 1. Divergent recovery pathways of Ac-KIFMK-NH2 vs. local anesthetics in Nav channels.

Comparative Performance Data

To facilitate objective assay design, the following table summarizes the quantitative biophysical parameters of Ac-KIFMK-NH2 compared to alternative agents.

Pharmacological AgentPrimary Block MechanismBinding SiteRecovery Time Constant ( τrec​ )Optimal Use Case
Ac-KIFMK-NH2 Fast open-channel blockSuperficial inactivation receptor~0.9 ms Restoring/validating fast inactivation in mutant channels.
Lidocaine Use-dependent / Slow blockDeep pore hydrophobic pocket100 – 400 ms Studying state-dependent drug affinity and slow inactivation.
QX-314 Use-dependent blockDeep pore (m-gate trapped)> 17 seconds Isolating currents by permanently blocking Nav​ from the inside.
IFM-NH2 (Control)Negligible fast blockN/A (Lacks necessary flexibility/charge)N/A Negative control for peptide structural specificity assays.

Experimental Protocol: Validating Recovery Rates

To ensure scientific integrity, your experimental setup must be a self-validating system. The following step-by-step methodology utilizes a two-pulse patch-clamp protocol to accurately measure the recovery rate of Ac-KIFMK-NH2.

Step 1: Preparation and Expression

Express an inactivation-deficient Nav​ mutant (e.g., the F1489Q mutation in brain type IIA channels) in a heterologous system such as Xenopus oocytes or HEK293 cells[2][8]. Alternatively, wild-type channels can be modified using α -scorpion toxin (LqTx) to slow intrinsic inactivation[1].

Step 2: Intracellular Perfusion

Prepare a standard intracellular recording solution supplemented with 100 µM Ac-KIFMK-NH2 . Because the peptide acts on the cytoplasmic face of the channel, it must be delivered via the patch pipette (for whole-cell or inside-out patch configurations).

Step 3: The Two-Pulse Voltage Protocol

Implement a classic paired-pulse protocol to evaluate fractional recovery:

  • Holding Potential: Maintain the cell at -100 mV to ensure all channels are in the resting (closed) state.

  • Conditioning Pulse (P1): Step the voltage to 0 mV for 20 ms. This opens the channels and allows Ac-KIFMK-NH2 to bind, inducing fast block.

  • Recovery Interval ( Δt ): Return the membrane to -100 mV for a variable duration ranging from 0.1 ms to 20 ms. During this phase, the peptide unbinds.

  • Test Pulse (P2): Step back to 0 mV for 20 ms to measure the proportion of channels that have recovered and are available to open.

Step 4: Kinetic Analysis & Self-Validation

Plot the ratio of peak currents ( IP2​/IP1​ ) against the recovery interval ( Δt ). Fit the resulting curve with a single exponential function:

f(t)=A×(1−e−t/τrec​)

Self-Validation Check: The system is validated if:

  • Control condition (no peptide): The F1489Q channels show little to no macroscopic current decay during P1.

  • Test condition (with peptide): P1 shows rapid current decay, and the calculated τrec​ from the P2/P1 plot is strictly <2.0 ms (typically ~0.9 ms). If τrec​ is in the hundreds of milliseconds, suspect contamination with a local anesthetic or a shift into slow inactivation.

G Prep 1. Express Nav Mutant (e.g., F1489Q) Perfuse 2. Intracellular Perfusion (100 µM Ac-KIFMK-NH2) Prep->Perfuse Pulse1 3. Conditioning Pulse (P1) (0 mV, 20 ms) Perfuse->Pulse1 RecInt 4. Variable Recovery (Δt) (-100 mV, 0.1-20 ms) Pulse1->RecInt Pulse2 5. Test Pulse (P2) (0 mV, 20 ms) RecInt->Pulse2 Analyze 6. Kinetic Analysis (Fit P2/P1 vs Δt) Pulse2->Analyze

Fig 2. Self-validating two-pulse patch-clamp protocol for measuring recovery rates.

Conclusion

For drug development professionals and biophysicists mapping the structural determinants of Nav​ gating, Ac-KIFMK-NH2 is an indispensable reagent. While local anesthetics like Lidocaine and QX-314 are excellent for studying use-dependent pore block, their slow recovery kinetics make them unsuitable for mimicking physiological fast inactivation. By integrating Ac-KIFMK-NH2 into your patch-clamp workflows, you ensure that your structural and kinetic assays maintain strict biophysical fidelity to the native IFM motif.

References

  • Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate PubMed (NIH)[Link]

  • Kinetic Analysis of Block of Open Sodium Channels by a Peptide Containing the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate Journal of General Physiology (Rockefeller University Press)[Link]

  • Kinetic analysis of block of open sodium channels by a peptide containing the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate PubMed (NIH)[Link]

  • Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate PMC (NIH)[Link]

  • Na channel activation gate modulates slow recovery from use-dependent block by local anesthetics in squid giant axons PMC (NIH)[Link]

  • The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na+ Channels Journal of General Physiology (Rockefeller University Press)[Link]

  • On the Molecular Nature of the Lidocaine Receptor of Cardiac Na+ Channels AHA Journals[Link]

Sources

Comparative

Validating Ac-Lys-Ile-Phe-Met-Lys-NH2 (KIFMK) Effects on LqTx-Modified Sodium Channels: A Comparative Technical Guide

Introduction & Mechanistic Rationale Voltage-gated sodium channels (Nav) are fundamental to action potential generation in excitable cells. The rapid termination of the sodium current—known as fast inactivation—is govern...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Voltage-gated sodium channels (Nav) are fundamental to action potential generation in excitable cells. The rapid termination of the sodium current—known as fast inactivation—is governed by a "hinged-lid" mechanism. The critical component of this lid is the hydrophobic Isoleucine-Phenylalanine-Methionine (IFM) motif, located in the intracellular loop connecting homologous domains III and IV[1].

In neuropharmacological research and cardiac drug development, isolating the open-state pharmacology of Nav channels requires disabling this native fast inactivation. While site-directed mutagenesis (e.g., F1489Q) is an option, application of α -scorpion toxins like Leiurus quinquestriatus toxin (LqTx) provides a superior, reversible pharmacological approach[2]. LqTx binds to the extracellular S3-S4 loop of Domain IV, trapping the voltage sensor and preventing the native IFM motif from docking[3].

To study the structural requirements of the inactivation gate, researchers utilize synthetic peptide mimetics. This guide provides a comprehensive methodology and comparative data analysis for validating the synthetic peptide Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) as a surrogate inactivation gate on LqTx-modified Nav channels[4].

Experimental Workflow & Self-Validating Protocol

G WT Wild-Type Nav (Normal Inactivation) LqTx Extracellular LqTx (Traps D4 S4 Sensor) WT->LqTx Bath Application Mod LqTx-Modified Nav (Inactivation Disabled) LqTx->Mod Inhibits Gating Peptide Intracellular Ac-KIFMK-NH2 (IFM Mimetic) Mod->Peptide Pipette Dialysis Restored Restored Fast Block (Mimics Native Gating) Peptide->Restored Binds Inner Pore

Workflow: LqTx-mediated inactivation removal and restoration via Ac-KIFMK-NH2 peptide.

Causality in Experimental Design: Why LqTx over Mutant Channels?

As an application scientist, establishing a robust, self-validating assay is paramount. We recommend utilizing LqTx modification over genetic mutations (such as F1489Q or IFM/QQQ) for three causality-driven reasons[2]:

  • Reversibility: LqTx binds reversibly, allowing you to wash out the toxin and restore native inactivation within the same cell, establishing a perfect internal control.

  • Complete Inhibition: LqTx inhibits fast inactivation more effectively than the F1489Q mutation, which often exhibits residual fast inactivation that can confound the kinetic analysis of peptide-induced block.

  • High Expression Yields: Wild-type channels express at significantly higher densities in mammalian cells and Xenopus oocytes compared to mutant variants, ensuring superior signal-to-noise ratios in macroscopic current recordings.

Step-by-Step Self-Validating Patch-Clamp Protocol

To ensure trustworthiness and reproducibility, every step of this protocol includes a validation checkpoint:

  • Baseline Recording (Internal Control): Establish a whole-cell or inside-out patch configuration using wild-type Nav channels. Apply a depolarizing test pulse (e.g., to 0 mV).

    • Validation Checkpoint 1: Confirm that the native inward sodium current decays rapidly (time constant < 1 ms)[5].

  • LqTx Modification: Perfuse the extracellular bath with LqTx (typically ~20-200 nM depending on the specific Nav isoform).

    • Validation Checkpoint 2: Observe the macroscopic current. Fast inactivation should be abolished, resulting in a prolonged, non-inactivating late current with a decay time constant slowing to ~4.1 ms[2].

  • Peptide Dialysis: Introduce Ac-KIFMK-NH2 (1 mM) to the cytoplasmic face of the channel via the patch pipette solution.

    • Validation Checkpoint 3: As the peptide dialyzes into the cell, observe the restoration of "fast block." The macroscopic current should once again decay rapidly, mimicking native fast inactivation[1].

  • Repolarization & Recovery: Apply a repolarizing prepulse to -80 mV to evaluate the recovery kinetics of the peptide block.

    • Validation Checkpoint 4: The fast block induced by Ac-KIFMK-NH2 should reverse rapidly upon repolarization, with a time constant of approximately 0.9 ms[1].

Comparative Performance Analysis

When selecting an IFM mimetic for target validation, structural flexibility and charge distribution dictate efficacy. The table below objectively compares the performance of Ac-KIFMK-NH2 against alternative peptide variants and control conditions on LqTx-modified channels.

Condition / Peptide VariantStructural FeatureFast Block (Restores Inactivation)Use-Dependent BlockRecovery Time Constant ( τ at -80 mV)
No Peptide (LqTx only) N/ANo ( τdecay​ ~4.1 ms)[2]NoN/A
Ac-KIFMK-NH2 Linear, 2 positive chargesYes [1]Yes[1]~0.9 ms [1]
IFM-NH2 Linear, 1 positive chargeNo[1]Yes[1]> 90 s[6]
Cyclic KIFMK Constrained, 2 positive chargesNo[1]Yes[1]> 90 s[6]
Wild-Type (No LqTx) Native IFM LoopNative (< 1 ms)[5]No~4.4 ms[6]
Expert Insights: Interpreting the Data

The data reveals two distinct mechanisms of channel block: a physiological "fast block" (mimicking the inactivation gate) and a deeper, non-physiological "use-dependent block"[6].

Why does Ac-KIFMK-NH2 succeed where IFM-NH2 fails? The native IFM motif is tethered to the channel via the III-IV linker, ensuring high local concentration. Free IFM-NH2 lacks this tether and fails to produce fast block due to low affinity[1]. However, adding positively charged Lysine (K) residues to flank the motif (Ac-KIFMK-NH2) concentrates the peptide near the intracellular mouth of the pore via the diffuse double-layer effect, overcoming the lack of a physical tether[3].

The necessity of structural flexibility: Attempting to lock the peptide into a specific conformation using a cyclic variant (Cyclic KIFMK) completely abolishes fast block[1]. This proves that the peptide must remain highly flexible to correctly navigate and bind to the restricted hydrophobic pocket of the inactivation gate receptor[6].

References

  • Characterization of human cardiac Na+ channel mutations in the congenital long QT syndrome - PMC. nih.gov. 5

  • Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate - PubMed. nih.gov. 1

  • Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate - PMC. nih.gov. 2

  • SODIUM CHANNELS AND NEURONAL HYPEREXCITABILITY - National Academic Digital Library of Ethiopia. ethernet.edu.et. 3

  • Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate | Journal of General Physiology | Rockefeller University Press. rupress.org. 6

  • Restoration of inactivation and block of open sodium channels by an inactivation gate peptide - PubMed. nih.gov. 4

Sources

Validation

Ac-Lys-Ile-Phe-Met-Lys-NH2 as a Stringent Negative Control in EGFR Autophosphorylation Assays: A Comparative Guide

As targeted peptide therapeutics continue to evolve, distinguishing between genuine kinase inhibition and non-specific assay artifacts is a critical hurdle in drug development. When designing oligopeptides to act as exog...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted peptide therapeutics continue to evolve, distinguishing between genuine kinase inhibition and non-specific assay artifacts is a critical hurdle in drug development. When designing oligopeptides to act as exogenous pseudosubstrates for the Epidermal Growth Factor Receptor (EGFR), researchers must validate that the observed inhibition is sequence-specific.

This guide provides an in-depth technical comparison of EGFR-targeted peptides against Ac-Lys-Ile-Phe-Met-Lys-NH2 (Ac-KIFMK-NH2) —a structurally related but non-cross-reactive peptide that serves as the ultimate negative control in in vitro autophosphorylation assays .

Mechanistic Rationale: The Causality of Peptide Selection

Inhibition of uncontrolled EGFR autophosphorylation is a primary strategy for treating breast and lung cancers. Synthetic oligopeptides mimicking the major autophosphorylation sites of EGFR (such as Y1068, Y1148, and Y1173) are designed to competitively bind to the kinase domain. However, introducing highly charged, hydrophobic peptides into an in vitro kinase assay can cause non-specific electrostatic aggregation or buffer disruption, leading to false-positive "inhibition."

To build a self-validating experimental system , a robust negative control is required.

Why Ac-KIFMK-NH2? Originally identified as an "inactivation gate peptide" that blocks brain sodium channels , Ac-KIFMK-NH2 shares general physicochemical properties with kinase-interacting peptides:

  • Cationic Termini: It possesses a net positive charge at both ends due to the Lysine (K) residues.

  • Hydrophobic Core: The Isoleucine-Phenylalanine-Methionine (IFM) motif provides significant hydrophobicity.

  • Lack of Phosphorylatable Tyrosine: Most importantly, Ac-KIFMK-NH2 is a structural analog of the insulin receptor mimic Ac-KIYEK-NH2, but the critical Tyrosine (Y) is replaced by Phenylalanine (F), and Glutamate (E) is replaced by Methionine (M). Because Phenylalanine lacks a hydroxyl group, it cannot be phosphorylated, making Ac-KIFMK-NH2 a stringent structural decoy.

If a targeted peptide (e.g., Ac-VPEYINQ-NH2) inhibits EGFR while Ac-KIFMK-NH2 does not, the researcher can definitively conclude that the inhibition is driven by sequence-specific substrate competition rather than general peptide-induced artifacts.

EGFR_Pathway EGF EGF Ligand Binding EGFR EGFR Dimerization & Activation EGF->EGFR AutoP EGFR Autophosphorylation (Y1068, Y1148, Y1173) EGFR->AutoP Inhibition Inhibition of Kinase Activity (Signal Reduction) AutoP->Inhibition NoEffect No Cross-Reactivity (Maintained Signal) AutoP->NoEffect TargetP Targeted Peptides (e.g., Ac-VPEYINQ-NH2) TargetP->AutoP Competes for binding ControlP Ac-KIFMK-NH2 (Negative Control) ControlP->AutoP Fails to bind

EGFR autophosphorylation pathway and peptide intervention logic.

Comparative Performance Data

To objectively evaluate the cross-reactivity and specificity of these peptides, quantitative in vitro kinase assay data is summarized below. The data highlights the stark contrast between true EGFR pseudosubstrates, small-molecule Tyrosine Kinase Inhibitors (TKIs), and the Ac-KIFMK-NH2 control .

Agent / PeptideTarget OriginSequenceIC50 / Inhibitory Effect
Ac-VPEYINQ-NH2 EGFR Y1068 mimicAc-VPEYINQ-NH2~4.0 mM (Suppresses to 30-50%)
Ac-DYQQD-NH2 EGFR Y1148 mimicAc-DYQQD-NH2~4.0 mM (Suppresses to 30-50%)
Peptide Mixture Y1068, Y1148, Y1173Mixed Formulation0.5 mM
AG1478 Small Molecule TKIN/A (Positive Control)0.3 mM
Ac-KIFMK-NH2 Decoy / IFM MotifAc-KIFMK-NH2No Effect (>10 mM)

Data Insight: The combination of targeted peptides achieves an IC50 (0.5 mM) comparable to the established small-molecule inhibitor AG1478 (0.3 mM). Conversely, Ac-KIFMK-NH2 exhibits zero cross-reactivity, validating that the EGFR kinase domain interacts solely with sequences originating from its specific autophosphorylation sites.

Experimental Protocol: In Vitro Cross-Reactivity Validation

To ensure high Trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks (baseline establishment, positive TKI controls, and the Ac-KIFMK-NH2 negative control) to guarantee that any observed signal reduction is biologically meaningful.

Step 1: Reagent Preparation & Baseline Establishment
  • Action: Prepare purified EGFR in a kinase reaction buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MnCl₂, and 1 mM DTT.

  • Causality: Manganese (Mn²⁺) is utilized instead of Magnesium (Mg²⁺) because it more effectively stabilizes the active conformation of the isolated EGFR kinase domain in vitro, ensuring a robust baseline signal for 100% activity.

Step 2: Peptide and Control Incubation
  • Action: Aliquot the EGFR solution. Pre-incubate the separate aliquots with:

    • Vehicle (Baseline Control)

    • AG1478 at 0.3 mM (Positive Control)

    • Ac-KIFMK-NH2 at 4.0 mM (Negative Decoy Control)

    • Ac-VPEYINQ-NH2 at 4.0 mM (Test Peptide)

  • Action: Incubate for 10 minutes at room temperature.

  • Causality: Pre-incubation is critical. It allows competitive pseudosubstrates and decoys to reach binding equilibrium within the kinase domain's substrate pocket before the introduction of ATP, preventing kinetic bias.

Step 3: Reaction Initiation
  • Action: Add EGF to stimulate receptor dimerization. Initiate the phosphorylation cascade by adding ATP to a final concentration of 0.2 mM . Incubate at 30°C for 15 minutes.

  • Causality: The Michaelis constant ( Km​ ) for ATP in EGFR is typically in the low micromolar range. Selecting an ATP concentration of 0.2 mM sensitizes the assay; it ensures the kinase is sufficiently active to produce a measurable signal, but not so saturated that competitive peptide inhibitors are artificially outcompeted.

Step 4: Reaction Termination & Electrophoresis
  • Action: Terminate the reaction by adding 4X Laemmli sample buffer and boiling the samples at 95°C for 5 minutes. Separate the proteins using 8% SDS-PAGE.

Step 5: Western Blotting & Quantification
  • Action: Transfer the separated proteins to a PVDF membrane. Probe the membrane using a pan-anti-phosphotyrosine antibody (e.g., 4G10 or PY20).

  • Causality: Utilizing a pan-phosphotyrosine antibody, rather than site-specific antibodies, allows researchers to measure the global reduction of autophosphorylation across all active sites. This confirms true overall kinase inhibition rather than localized steric hindrance at a single residue.

Workflow Step1 1. Kinase Reaction Purified EGFR + ATP + EGF Step2 2. Peptide Incubation Ac-KIFMK-NH2 vs Targets Step1->Step2 Step3 3. Electrophoresis SDS-PAGE Separation Step2->Step3 Step4 4. Detection Western Blot (Anti-pY) Step3->Step4 Step5 5. Analysis Densitometry & IC50 Step4->Step5

Step-by-step workflow for in vitro cross-reactivity validation.

Conclusion

The development of peptide-based inhibitors requires rigorous validation to separate genuine target engagement from physicochemical artifacts. By utilizing Ac-Lys-Ile-Phe-Met-Lys-NH2 as a non-cross-reactive decoy, researchers can confidently prove that targeted peptides (like Ac-VPEYINQ-NH2) inhibit EGFR autophosphorylation through specific, sequence-dependent interactions. Implementing this self-validating control framework ensures the highest standards of scientific integrity in early-stage drug discovery.

References

  • Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro. PubMed (National Institutes of Health). Available at:[Link]

  • Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate. PubMed (National Institutes of Health). Available at:[Link]

Comparative

Comparative Structural Analysis of Ac-KIFMK-NH2 and the Intrinsic Inactivation Particle

Voltage-gated sodium (Nav) channels are fundamental to the generation and propagation of action potentials in excitable cells. A hallmark of Nav channel function is "fast inactivation," a process occurring within millise...

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Author: BenchChem Technical Support Team. Date: April 2026

Voltage-gated sodium (Nav) channels are fundamental to the generation and propagation of action potentials in excitable cells. A hallmark of Nav channel function is "fast inactivation," a process occurring within milliseconds of channel opening that prevents sustained cellular depolarization. This guide provides an in-depth comparative analysis between the channel's natural gating mechanism—the intrinsic inactivation particle—and its most prominent synthetic mimetic, the pentapeptide Ac-KIFMK-NH2 .

Designed for researchers and drug development professionals, this guide dissects the structural biology, functional kinetics, and experimental methodologies required to evaluate peptide-based channel blockers.

Structural Comparison: Tethered Gate vs. Free Mimetic

The fast inactivation of Nav channels is governed by a highly conserved intracellular structure. To study this mechanism, researchers engineered Ac-KIFMK-NH2 to mimic the active site of the native channel[1].

The Intrinsic Inactivation Particle (The "Hinged-Lid")

The intrinsic inactivation particle is located on the intracellular loop connecting domains III and IV of the Nav channel α-subunit.

  • Core Motif: The functional heart of this particle is the hydrophobic triad Isoleucine-Phenylalanine-Methionine (IFM) [1].

  • Mechanism: It operates via a tethered "hinged-lid" mechanism. Upon membrane depolarization and channel opening, the III-IV loop folds over the intracellular mouth of the pore. The IFM motif docks into a hydrophobic receptor site formed by the S4-S5 linkers, physically occluding ion permeation.

  • Conformation: The sequence surrounding the IFM motif adopts an α-helical structure during the binding event, which is critical for stabilizing the inactivated state[2].

The Synthetic Mimetic: Ac-KIFMK-NH2

To isolate and study the IFM motif's binding dynamics without the physical constraints of the III-IV linker, the soluble pentapeptide Ac-KIFMK-NH2 (Acetyl-Lys-Ile-Phe-Met-Lys-Amide) was synthesized.

  • Terminal Modifications (Causality): The peptide is acetylated at the N-terminus and amidated at the C-terminus. Why? Short linear peptides possess charged termini (NH3+ and COO-) that do not exist when the sequence is embedded within a continuous protein chain. Capping these ends neutralizes the unnatural charges, ensuring the peptide accurately mimics the electrostatic profile of the native III-IV loop[1].

  • Lysine Flanks: The addition of flanking Lysine (K) residues enhances aqueous solubility and provides positive charges that electrostatically guide the peptide into the membrane's electric field, mimicking the voltage-dependent entry of the native particle[3].

  • Structural Synergy: NMR and Circular Dichroism (CD) spectroscopy reveal that the KIFMK sequence actively stabilizes the α-helical conformation of inactivation gate peptides through intense hydrophobic interactions, a prerequisite for effective pore occlusion[2].

Functional Performance & Kinetic Comparison

While Ac-KIFMK-NH2 successfully mimics the intrinsic particle, its untethered nature results in divergent pharmacological behaviors. The intrinsic particle can only perform fast inactivation. In contrast, Ac-KIFMK-NH2 induces two distinct types of block: Fast Block and Slow, Use-Dependent Block [4].

Mechanism cluster_0 Intrinsic Inactivation Particle cluster_1 Ac-KIFMK-NH2 Mimetic N1 Nav Channel Open N2 III-IV Linker Movement N1->N2 N3 IFM Motif Binds Receptor N2->N3 N4 Fast Inactivation N3->N4 M1 Nav Channel Open M2 Cytoplasmic Diffusion M1->M2 M3 KIFMK Binds Receptor M2->M3 M4 Fast Open-Channel Block M3->M4 M5 Deep Pore Binding M4->M5 M6 Slow Use-Dependent Block M5->M6

Caption: Mechanistic comparison of intrinsic fast inactivation vs. Ac-KIFMK-NH2 peptide block.

Quantitative Data Summary

The following table summarizes the kinetic differences between the intrinsic particle and the Ac-KIFMK-NH2 mimetic based on patch-clamp electrophysiology data[4],[3].

ParameterIntrinsic Inactivation ParticleAc-KIFMK-NH2 Mimetic
Delivery Mechanism Intramolecular (Tethered)Intermolecular (Cytoplasmic Diffusion)
Apparent Affinity ( Kd​ ) N/A (High local concentration)~33 µM (at 0 mV)
Fast Block Recovery ( τ ) ~2.0 - 5.0 ms (Voltage-dependent)~0.9 ms (Rapid dissociation upon repolarization)
Use-Dependent Block AbsentPresent (Requires repetitive depolarizations)
Receptor Site S4-S5 linkers (Superficial pore)Superficial pore (Fast) & Deep pore (Slow)
Impact of IV/S4 Mutations Alters voltage dependence of inactivationAlters affinity and voltage dependence of block

Insight: The presence of use-dependent block with Ac-KIFMK-NH2 indicates that, unlike the tethered intrinsic gate, the free peptide can migrate deeper into the channel pore during prolonged or repetitive openings, behaving similarly to local anesthetics[4].

Experimental Methodology: Patch-Clamp Evaluation

To accurately compare the kinetics of Ac-KIFMK-NH2 against intrinsic inactivation, researchers must utilize a self-validating whole-cell patch-clamp protocol.

Causality of Model Selection: Wild-type Nav channels inactivate so rapidly that they mask the binding kinetics of exogenous peptides. Therefore, you must use an inactivation-deficient mutant (e.g., F1489Q) or modify the channels with α-scorpion toxin (Leiurus quinquestriatus, LqTx)[4]. This isolates the peptide-induced current decay, ensuring the observed kinetics are strictly due to Ac-KIFMK-NH2.

Step-by-Step Protocol
  • Cell Preparation & Transfection:

    • Transfect HEK293 cells with the mutant Nav α-subunit (e.g., F1489Q or R1448P)[5].

    • Self-Validation Check: Record baseline currents from a subset of cells without peptide to confirm the absence of intrinsic fast inactivation.

  • Intracellular Solution Formulation:

    • Dissolve Ac-KIFMK-NH2 in the standard intracellular patch solution to a final concentration of 0.3 mM to 1.0 mM[5].

    • Note: Ensure the pH is strictly buffered to 7.3 to prevent electrostatic alterations to the Lysine residues.

  • Whole-Cell Configuration & Dialysis:

    • Establish a Giga-ohm seal and break into the whole-cell configuration.

    • Critical Step: Wait 8 to 12 minutes before recording. Causality: Ac-KIFMK-NH2 has a molecular weight of ~706 Da. It requires significant time to diffuse from the patch pipette into the cytoplasm and reach a steady-state concentration. Premature recording will yield artificially low on-rates.

  • Voltage Protocol for Fast Block:

    • Hold the membrane potential at -80 mV. Apply a single depolarizing test pulse to 0 mV for 20 ms.

    • Measure the biexponential decay of the macroscopic current to calculate the fast block on-rate.

  • Voltage Protocol for Use-Dependent Block:

    • Apply a train of 10 to 50 conditioning pulses (0 mV, 10 ms duration) at a frequency of 10 Hz.

    • Measure the cumulative decrease in peak current amplitude across the pulse train to quantify deep-pore use-dependent block[4].

Workflow W1 Transfect HEK293 with Nav Mutants (e.g., F1489Q or R1448P) W3 Establish Whole-Cell Patch Clamp W1->W3 W2 Prepare Intracellular Solution (0.3 - 1.0 mM Ac-KIFMK-NH2) W2->W3 W4 Dialyze Peptide (8-12 mins) W3->W4 W5 Apply Voltage Protocols (Test Pulses & Trains) W4->W5 W6 Analyze Fast & Use-Dependent Block W5->W6

Caption: Step-by-step patch-clamp workflow for evaluating Ac-KIFMK-NH2 block kinetics.

References

  • Eaholtz G, Colvin A, Leonard D, Taylor C, Catterall WA. "Block of brain sodium channels by peptide mimetics of the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate." Journal of General Physiology. 1999 Feb;113(2):279-94.[Link]

  • Peter W, Mitrovic N, Schiebe M, Lehmann-Horn F, Lerche H. "A human muscle Na+ channel mutation in the voltage sensor IV/S4 affects channel block by the pentapeptide KIFMK." The Journal of Physiology. 1999 Jul 1;518(Pt 1):13-22.[Link]

  • Maeda Y, Nakagawa T, Kuroda Y. "Helix-stabilizing effects of the pentapeptide KIFMK and its related peptides on the sodium channel inactivation gate peptides." Journal of Peptide Research. 2001 Nov;58(5):413-23.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ac-Lys-Ile-Phe-Met-Lys-NH2: Essential Safety and Operational Protocols

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. Synthetic peptides like Ac-Lys-Ile-Phe-Met-Lys-NH2 are potent, biologically active molecules that dem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. Synthetic peptides like Ac-Lys-Ile-Phe-Met-Lys-NH2 are potent, biologically active molecules that demand rigorous handling protocols.[1] Since the complete toxicological profile of many research-grade peptides is not fully determined, it is crucial to treat them as potentially hazardous materials, adhering to safety measures that minimize exposure and prevent contamination.[2] This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this peptide.

Foundational Hazard Assessment

The primary risks associated with handling Ac-Lys-Ile-Phe-Met-Lys-NH2 stem from its physical and biological properties:

  • Inhalation of Lyophilized Powder: The lyophilized (freeze-dried) form of the peptide is a fine, lightweight powder that can easily become airborne when handled.[3] Inhalation is a direct route of exposure that must be carefully controlled.

  • Dermal and Ocular Exposure: Accidental contact with the skin or eyes, either from the powder or the reconstituted solution, can lead to absorption or irritation.

  • Unknown Biological Activity: As a novel or research-specific peptide, its physiological effects upon accidental exposure are likely not fully characterized. Therefore, minimizing any direct contact is a core principle of its handling.[2]

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable and serves as the primary barrier against exposure.[3][4] The required equipment is determined by the specific task being performed.

PPE ComponentSpecification & Rationale
Hand Protection Chemical-Resistant Nitrile Gloves: Provides a robust barrier against skin contact. Nitrile is the standard for its chemical resistance and to prevent latex allergies. Contaminated gloves should be changed immediately.[3][4]
Eye & Face Protection Safety Goggles or a Full-Face Shield: Mandatory to protect against accidental splashes of peptide solutions or aerosolized powder. Standard safety glasses do not provide adequate protection against splashes.[1][5]
Body Protection Laboratory Coat: Protects skin and personal clothing from contamination. It should be kept fully buttoned and should not be worn outside of the laboratory to prevent the spread of contaminants.[6][7]
Respiratory Protection N95 Respirator or Higher: Essential when handling or weighing the lyophilized powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[8][9]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for both safety and experimental reproducibility.

Step 1: Area Preparation & Pre-Handling

  • Designate and Sanitize: Confine all peptide handling to a specific, clearly marked area, such as a chemical fume hood or a designated bench space.[3] Ensure the area is clean and uncluttered.

  • Equilibrate Vial: Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[10] This crucial step prevents atmospheric moisture from condensing on the cold peptide, which can compromise its stability.[10]

  • Assemble Materials: Have all necessary sterile equipment, including pipettes, appropriate solvents, and waste containers, ready before you begin.[1]

Step 2: Handling and Weighing the Lyophilized Powder

  • Work in a Ventilated Enclosure: All procedures involving the open vial of lyophilized powder should be performed in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure.[3] This is the most critical step for preventing inhalation exposure.

  • Don Full PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If a fume hood is not available, an N95 respirator is mandatory.[8]

  • Open and Weigh Carefully: Gently tap the vial to settle the contents. Open the cap slowly to avoid creating a plume of powder. Use a dedicated spatula for weighing and handle with smooth, deliberate motions.

Step 3: Reconstitution Protocol

  • Use Sterile Solvents: Reconstitute the peptide using the appropriate sterile, low-pH buffer or solvent to minimize contamination and aggregation.[11]

  • Add Solvent Gently: Using a calibrated pipette, slowly add the solvent to the vial, aiming down the side to avoid splashing.

  • Ensure Complete Dissolution: Close the vial tightly and mix by gentle vortexing or inversion. Avoid vigorous shaking, which can damage the peptide structure.

Step 4: Post-Handling and Decontamination

  • Clean Work Area: Thoroughly wipe down the work surface with an appropriate decontaminating agent (e.g., 70% ethanol).

  • Properly Doff PPE: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated waste container.[6]

  • Wash Hands: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[4][7]

Handling_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection cluster_procedure Phase 3: Execution cluster_cleanup Phase 4: Disposal & Cleanup start Start: Retrieve Peptide assess_task Assess Task: Powder or Solution? start->assess_task ppe_powder Required PPE: - Lab Coat - Goggles - Nitrile Gloves - N95 Respirator assess_task->ppe_powder Handling Powder ppe_solution Required PPE: - Lab Coat - Goggles - Nitrile Gloves assess_task->ppe_solution Handling Solution use_hood Work in Fume Hood or Ventilated Enclosure ppe_powder->use_hood handle_solution Handle Solution ppe_solution->handle_solution reconstitute Reconstitute Peptide use_hood->reconstitute reconstitute->handle_solution dispose Dispose of Waste in Hazardous Waste Containers handle_solution->dispose cleanup Decontaminate Workspace & Wash Hands dispose->cleanup end End cleanup->end

Caption: Peptide handling workflow from preparation to disposal.

Compliant Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All consumables that have come into contact with the peptide, including pipette tips, microfuge tubes, gloves, and bench paper, must be collected in a clearly labeled hazardous chemical waste container.[3][8]

  • Liquid Waste: Unused or waste peptide solutions must not be poured down the drain.[3] They should be collected in a designated, sealed, and labeled hazardous liquid waste container.

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. Coordinate with your Environmental Health & Safety (EHS) department for waste pickup and to ensure full compliance with local and federal regulations.[3]

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[2]

  • Eye Contact: Flush the eyes immediately at an eyewash station for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately. If they experience breathing difficulties, seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material, and decontaminate the site according to your lab's established spill response protocol.[2]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research itself.

References

  • Vertex AI Search. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Peptide Synthetics.
  • Suzhou Peptides. (2026, February 21). Safety Tips for Handling Peptides in Your Research.
  • University of Massachusetts Dartmouth.
  • Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Abcepta.
  • University of Tennessee Health Science Center. (2026, February 16). Safe Lab Practices - Environmental Health & Safety.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Occupational Safety and Health Administration.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • BenchChem. Personal protective equipment for handling Peptide R.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.
  • Occupational Safety and Health Administration.
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
  • Bernardo Ecenarro. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

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